molecular formula C7H15NO2S B3041436 3-((Methylsulfonyl)methyl)piperidine CAS No. 290328-54-0

3-((Methylsulfonyl)methyl)piperidine

Cat. No.: B3041436
CAS No.: 290328-54-0
M. Wt: 177.27 g/mol
InChI Key: YIFHCOIIDDBQCK-UHFFFAOYSA-N
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Description

3-((Methylsulfonyl)methyl)piperidine is a useful research compound. Its molecular formula is C7H15NO2S and its molecular weight is 177.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((Methylsulfonyl)methyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((Methylsulfonyl)methyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylsulfonylmethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFHCOIIDDBQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Deconstructing a Molecule of Latent Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Predicted Biological Activity of 3-((Methylsulfonyl)methyl)piperidine

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a continuous endeavor. 3-((Methylsulfonyl)methyl)piperidine is a compound that, while not extensively studied for its own biological activities, presents a fascinating intersection of two pharmacologically significant moieties: the piperidine ring and the methylsulfonyl group. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of the potential biological activities of this molecule. By examining the well-established roles of its constituent parts and the activities of structurally related compounds, we can construct a scientifically-grounded hypothesis regarding its therapeutic promise and outline a strategic path for its investigation. This document will delve into the pharmacology of the piperidine scaffold and the methylsulfonyl group, predict potential biological targets and therapeutic applications for the title compound, propose a viable synthetic route, and detail experimental protocols for its biological evaluation.

Part 1: The Piperidine Scaffold: A Privileged Cornerstone in Pharmacology

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in modern pharmaceuticals.[1][2][3] Its prevalence is not coincidental but rather a consequence of its advantageous physicochemical properties. The chair-like conformation of the piperidine ring allows for the precise three-dimensional positioning of substituents, which is crucial for optimal interaction with biological targets.[1] Furthermore, the basicity of the nitrogen atom (typically with a pKa in the range of 8-11) ensures that it is protonated at physiological pH, enabling strong ionic interactions with receptor sites and improving aqueous solubility.[2]

The versatility of the piperidine scaffold is evident in the vast array of approved drugs that incorporate this motif across numerous therapeutic areas.[3][4][5]

Therapeutic Area Drug Example Mechanism of Action
Neuroscience DonepezilAcetylcholinesterase inhibitor for Alzheimer's disease.[4]
HaloperidolD2 dopamine receptor antagonist for schizophrenia.
Pain Management FentanylPotent µ-opioid receptor agonist.[1][6]
Meperidineµ-opioid receptor agonist.[4]
Oncology RucaparibPoly (ADP-ribose) polymerase (PARP) inhibitor.
Allergy FexofenadineH1 histamine receptor antagonist.

The ability of the piperidine scaffold to be readily functionalized at various positions allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties, making it a highly "druggable" core structure.[2]

Part 2: The Methylsulfonyl Moiety: An Influential Functional Group

The methylsulfonyl group (-SO₂CH₃) is often incorporated into drug candidates to enhance properties such as solubility and metabolic stability. However, this group is not merely a passive solubilizing agent; it can actively contribute to the biological activity of a molecule. Methylsulfonylmethane (MSM), a simple organosulfur compound, is a dietary supplement recognized for its potential anti-inflammatory and antioxidant effects.[7][8][9]

Studies have suggested that MSM may exert its biological effects through various mechanisms:

  • Anti-inflammatory Activity: MSM has been shown to reduce the production of pro-inflammatory cytokines and exhibit protective effects in animal models of inflammation.[8][10]

  • Antioxidant Properties: It may act as a free radical scavenger and enhance the body's endogenous antioxidant capacity.[7][8]

  • Connective Tissue Support: The sulfur provided by MSM is a crucial component of glycosaminoglycans, which are essential for maintaining healthy cartilage and joints.[7]

The presence of the methylsulfonyl group in more complex pharmaceuticals can influence receptor binding and enzyme inhibition. The sulfonyl oxygens can act as hydrogen bond acceptors, and the overall electronic properties of the group can modulate the acidity or basicity of neighboring functionalities.

Part 3: Predicted Biological Activities and Therapeutic Potential of 3-((Methylsulfonyl)methyl)piperidine

Based on the analysis of its constituent moieties and structurally related compounds, we can infer several potential avenues of biological activity for 3-((Methylsulfonyl)methyl)piperidine. The compound's structure suggests it could serve as a valuable scaffold or intermediate for developing agents targeting the central nervous system, inflammatory pathways, or microbial pathogens.

A patent for a substituted piperidine compound, N-(cis-2-(((cis-4-isopropylcyclohexyl)oxy)methyl)piperidin-3-yl)methanesulfonamide, highlights its activity as an orexin type 2 receptor agonist, suggesting that methylsulfonyl-containing piperidines can interact with G-protein coupled receptors.[11] This points towards potential applications in treating sleep disorders like narcolepsy.

Furthermore, numerous studies have demonstrated the antimicrobial and anticancer activities of piperidine derivatives containing sulfonamide or sulfonyl groups.[12][13][14] These findings suggest that 3-((Methylsulfonyl)methyl)piperidine could be a precursor for novel antibacterial, antifungal, or anticancer agents.

Predicted_Activities Compound 3-((Methylsulfonyl)methyl)piperidine Piperidine Piperidine Scaffold Compound->Piperidine Contains Methylsulfonyl Methylsulfonylmethyl Group Compound->Methylsulfonyl Contains CNS_Activity CNS Activity (e.g., Orexin Receptor Agonism) Piperidine->CNS_Activity Known CNS drugs Antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) Piperidine->Antimicrobial Known antimicrobials Piperidine->Antimicrobial Synergistic potential Anticancer Anticancer Activity Piperidine->Anticancer Known anticancer agents Methylsulfonyl->Antimicrobial Synergistic potential Anti_Inflammatory Anti-inflammatory Activity Methylsulfonyl->Anti_Inflammatory MSM activity Synthesis_Workflow Start 3-Cyanopyridine Step1 Reduction to 3-(Aminomethyl)pyridine Start->Step1 e.g., H₂, Ni catalyst Step2 Boc Protection Step1->Step2 (Boc)₂O, base Step3 Hydrogenation of Pyridine Ring Step2->Step3 H₂, PtO₂ or Rh/C Step4 Mesylation of Amine Step3->Step4 Mesyl chloride, base Step5 Boc Deprotection Step4->Step5 Acid (e.g., TFA, HCl) Final 3-((Methylsulfonyl)methyl)piperidine Step5->Final

Caption: Proposed synthetic workflow for 3-((Methylsulfonyl)methyl)piperidine.

A detailed, step-by-step protocol for a related synthesis of substituted piperidines can be adapted from the literature. [15]

Part 5: Experimental Protocols for Biological Evaluation

To investigate the predicted biological activities of 3-((Methylsulfonyl)methyl)piperidine, a tiered screening approach is recommended.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol assesses the potential anticancer activity of the compound.

  • Cell Culture: Plate human cancer cell lines (e.g., a panel of NCI-60) in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-((Methylsulfonyl)methyl)piperidine in culture medium and add to the cells. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. [12][16]

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of 3-((Methylsulfonyl)methyl)piperidine in a 96-well plate.

  • Inoculation: Add the microbial suspension to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microbe.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Experimental_Workflow Synthesis Compound Synthesis and Purification In_Vitro In Vitro Screening Synthesis->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) In_Vitro->Antimicrobial_Assay Receptor_Binding Receptor Binding Assays In_Vitro->Receptor_Binding In_Vivo In Vivo Studies (if promising in vitro) In_Vitro->In_Vivo Toxicity Toxicity Studies In_Vivo->Toxicity Efficacy Efficacy Models In_Vivo->Efficacy

Caption: General experimental workflow for biological evaluation.

Conclusion

While direct experimental data on the biological activity of 3-((Methylsulfonyl)methyl)piperidine is scarce, a thorough analysis of its structural components provides a strong foundation for predicting its potential as a pharmacologically active agent or a valuable scaffold in drug discovery. The privileged nature of the piperidine ring, combined with the known anti-inflammatory and antioxidant properties of the methylsulfonyl group, suggests promising avenues for investigation in neuroscience, oncology, and infectious diseases. The synthetic and experimental frameworks provided in this guide offer a clear path for researchers to unlock the potential of this intriguing molecule. Further investigation is warranted to validate these predictions and to explore the full therapeutic potential of 3-((Methylsulfonyl)methyl)piperidine and its derivatives.

References

  • Methylsulfonylmethane (MSM) Uses, Benefits & Dosage. Drugs.com. Available at: [Link].

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (2024). Available at: [Link].

  • Methylsulfonylmethane. Wikipedia. Available at: [Link].

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025). Available at: [Link].

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2023). Available at: [Link].

  • MSM benefits, dosage, and side effects. Examine.com. (2024). Available at: [Link].

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link].

  • Methyl sulfonyl methane's therapeutic uses. EBSCO. Available at: [Link].

  • Methylsulfonylmethane. Wikidoc. (2011). Available at: [Link].

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. (2025). Available at: [Link].

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link].

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. (2023). Available at: [Link].

  • Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. PubMed. (2009). Available at: [Link].

  • Substituted piperidine compound and use thereof. Google Patents. (2017).
  • (R)-3-(METHYLSULFONYL)PIPERIDINE. ChemBK. Available at: [Link].

  • 4-methylsulfonyl-substituted piperidine urea compounds for the treatment of dilated cardiomyopathy (dcm). Google Patents. (2016).
  • Piperidine derivatives as mettl3 inhibitors. Google Patents. (2024).
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link].

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. (2021). Available at: [Link].

  • Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases. Google Patents. (2019).
  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Available at: [Link].

  • Preparation of 3-methylpiperidine. Google Patents. (1976).
  • Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone. Google Patents. (2015).
  • Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. ResearchGate. Available at: [Link].

Sources

The 3-((Methylsulfonyl)methyl)piperidine Scaffold: A Comprehensive Guide to Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of privileged scaffolds is essential for optimizing the pharmacodynamic and pharmacokinetic profiles of drug candidates. The 3-((methylsulfonyl)methyl)piperidine moiety represents a highly versatile, bifunctional pharmacophore. By combining the basic, rigidified vector of a piperidine ring with the strong hydrogen-bond accepting capacity and metabolic stability of a methylsulfonyl group, this scaffold has found profound utility in targeting complex biological networks, ranging from psychiatric disorders to oncology.

This whitepaper provides an in-depth technical analysis of the 3-((methylsulfonyl)methyl)piperidine scaffold. It details the causality behind its physicochemical advantages, provides a self-validating synthetic methodology, and explores its authoritative applications in contemporary drug development.

Introduction: The Privileged Nature of the Scaffold

The architecture of 3-((methylsulfonyl)methyl)piperidine offers distinct advantages over unsubstituted heterocycles.

  • Symmetry Breaking & Vector Projection: Unlike 4-substituted piperidines, substitution at the 3-position introduces a chiral center and breaks the plane of symmetry. This allows the methylsulfonyl group to occupy distinct spatial vectors (axial vs. equatorial), enabling fine-tuned interactions with asymmetric protein binding pockets.

  • The Methylsulfonyl Advantage: The −SO2​CH3​ group is a premier bioisostere. It is highly resistant to oxidative metabolism (unlike thioethers) and acts as a potent, directional hydrogen-bond acceptor.

  • pKa Modulation: The electron-withdrawing inductive effect of the sulfone group, transmitted through the carbon framework, subtly lowers the basicity of the piperidine nitrogen. This reduction in pKa is critical for minimizing phospholipidosis—a common toxicity liability of highly basic lipophilic amines.

Physicochemical Profiling & ADME Impact

The addition of a methylsulfonylmethyl group to a piperidine core fundamentally alters its physicochemical properties, directly impacting Absorption, Distribution, Metabolism, and Excretion (ADME).

Table 1: Comparative Physicochemical Properties & ADME Impact

PropertyPiperidine3-((Methylsulfonyl)methyl)piperidinePharmacological Impact (ADME)
Molecular Weight 85.15 g/mol 177.26 g/mol Increases steric bulk, allowing the molecule to anchor into deeper, more complex hydrophobic pockets.
cLogP ~0.84~0.15Lowers lipophilicity, improving aqueous solubility and reducing non-specific plasma protein binding.
pKa (Conjugate Acid) ~11.2~9.8Inductive electron withdrawal lowers basicity, improving membrane permeability and oral bioavailability.
H-Bond Donors 11Maintained basic amine allows for critical salt-bridge formations (e.g., with aspartate/glutamate residues).
H-Bond Acceptors 02Sulfone oxygens act as potent H-bond acceptors, enhancing target residence time.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-((methylsulfonyl)methyl)piperidine relies on a robust, three-step sequence starting from commercially available N-Boc-3-(hydroxymethyl)piperidine [4]. The protocol is designed as a self-validating system, ensuring high fidelity at each intermediate stage.

Synthesis A N-Boc-3-(hydroxymethyl) piperidine B Mesylation (MsCl, Et3N, DCM) A->B C N-Boc-3-(mesyloxymethyl) piperidine B->C D Sulfonylation (NaSO2Me, DMF, 90°C) C->D E N-Boc-3-((methylsulfonyl)methyl) piperidine D->E F Deprotection (4N HCl/Dioxane) E->F G 3-((methylsulfonyl)methyl) piperidine HCl F->G

Synthetic workflow for 3-((methylsulfonyl)methyl)piperidine hydrochloride.

Step-by-Step Experimental Protocol
Step 1: Mesylation of the Primary Alcohol
  • Causality: The hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) creates a highly polarized C-O bond with a stable leaving group, facilitating the subsequent SN​2 displacement.

  • Procedure:

    • Dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add triethylamine ( Et3​N , 1.5 eq) and cool the mixture to 0 °C.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation: Monitor via TLC (Phosphomolybdic acid (PMA) stain). Complete consumption of the starting material validates the reaction. Quench with saturated aqueous NaHCO3​ ; the aqueous workup effectively removes the Et3​N⋅HCl by-product.

Step 2: Nucleophilic Sulfonylation
  • Causality: Sodium methanesulfinate ( NaSO2​Me ) is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the softer sulfur atom preferentially attacks the sp3 carbon of the mesylate in a polar aprotic solvent like DMF [3]. DMF solvates the sodium cation, leaving the sulfinate anion highly reactive, driving exclusive S-alkylation over O-alkylation.

  • Procedure:

    • Dissolve the crude mesylate in anhydrous DMF.

    • Add sodium methanesulfinate (2.0 eq) and heat the mixture to 90 °C for 12 hours.

  • Self-Validation: Dilute with Ethyl Acetate (EtOAc) and wash extensively with water (5x) and brine. This critical step removes the high-boiling DMF and excess NaSO2​Me . The organic layer is dried ( Na2​SO4​ ) and concentrated to yield the Boc-protected sulfone.

Step 3: Acidic Deprotection
  • Causality: 4N HCl in dioxane provides strictly anhydrous acidic conditions to cleave the tert-butyl carbamate (Boc) group. The reaction releases isobutylene and carbon dioxide gas, driving the equilibrium forward (Le Chatelier's principle) and precipitating the product as a highly stable, water-soluble hydrochloride salt.

  • Procedure:

    • Dissolve the Boc-protected sulfone in a minimal amount of 4N HCl in dioxane.

    • Stir at room temperature for 3 hours.

  • Self-Validation: The cessation of gas evolution indicates reaction completion. The product precipitates as a white solid. Filtration and washing with cold diethyl ether yields the pure 3-((methylsulfonyl)methyl)piperidine hydrochloride salt, ready for downstream coupling.

Applications in Medicinal Chemistry

The 3-((methylsulfonyl)methyl)piperidine building block has been successfully integrated into several advanced therapeutic programs.

Psychiatric and Neurological Disorders

Derivatives of this scaffold have been heavily patented for the treatment of psychiatric conditions, including major depressive disorders, ADHD, and cocaine-related disorders [1]. In these applications, the piperidine ring acts as a pharmacophore for monoamine transporter binding (e.g., DAT, SERT, NET), while the methylsulfonyl group interacts with auxiliary polar pockets to enhance selectivity and prolong the half-life of the compound in the central nervous system.

Oncology: RAS-PI3K Pathway Modulators

Recent patent literature highlights the use of methylsulfonyl-piperidine derivatives as modulators of the RAS-PI3K signaling axis for cancer treatment [2]. The PI3K (Phosphatidylinositol 3-kinase) pathway is frequently hyperactivated in human cancers. The piperidine nitrogen often serves as a hinge-binding motif or a solvent-exposed solubilizing group, while the sulfone moiety forms critical hydrogen bonds with the kinase domain's regulatory spine.

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activation PI3K PI3K RAS->PI3K Allosteric Activation PIP3 PIP3 (Lipid Second Messenger) PI3K->PIP3 Phosphorylation of PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment & Activation mTOR mTORC1 / Cell Survival & Proliferation AKT->mTOR Downstream Signaling Drug Methylsulfonyl-piperidine Derivative Drug->PI3K Inhibition

PI3K/AKT signaling pathway modulated by methylsulfonyl-piperidine derivatives.

Conclusion

The 3-((methylsulfonyl)methyl)piperidine scaffold is a prime example of rational drug design. By combining the basicity and rigidity of a piperidine ring with the metabolic stability and hydrogen-bonding capacity of a methylsulfonyl group, researchers can effectively modulate the physicochemical properties of a drug candidate. The robust, self-validating synthetic protocols available for this building block ensure that it can be readily incorporated into diverse medicinal chemistry campaigns, from neuropharmacology to targeted oncology.

References

  • Source: Google Patents (WO2010071575A1)
  • Title: 1-(([1, 1'-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators for the treatment of e.g.
  • Title: The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization Source: PubMed Central (PMC8951806) URL: [Link]

  • Source: Google Patents (AU773273B2)

Foreword: Unveiling the Therapeutic Promise of a Novel Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-((Methylsulfonyl)methyl)piperidine

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive guide to exploring the therapeutic landscape of 3-((Methylsulfonyl)methyl)piperidine. The piperidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs targeting a wide array of diseases, particularly those of the central nervous system (CNS) and cancer.[1] Its metabolic stability and ability to modulate physicochemical properties make it a privileged scaffold in drug design.[1] The introduction of a methylsulfonyl moiety to this scaffold suggests a unique pharmacological profile, as this group can participate in hydrogen bonding and other non-covalent interactions with biological targets.[2]

While direct, in-depth research on 3-((Methylsulfonyl)methyl)piperidine is nascent, the existing body of literature on structurally related compounds provides a fertile ground for hypothesis-driven investigation. This guide will, therefore, take a predictive and methodological approach. We will first survey the known biological activities of analogous piperidine and methylsulfonyl-containing molecules to logically deduce potential therapeutic targets for our lead compound. Subsequently, we will provide a detailed roadmap of experimental protocols and validation strategies to rigorously test these hypotheses. Our goal is to equip you with the foundational knowledge and practical methodologies to unlock the full therapeutic potential of 3-((Methylsulfonyl)methyl)piperidine.

Part 1: The Piperidine Precedent: Inferring Potential Target Classes

The therapeutic value of the piperidine scaffold is well-documented. Its derivatives have been successfully developed as CNS agents, enzyme inhibitors, and receptor modulators.[2] The presence of the methylsulfonyl group further refines the potential target profile. By examining approved drugs and clinical candidates that share these structural motifs, we can identify high-probability target families for 3-((Methylsulfonyl)methyl)piperidine.

Central Nervous System (CNS) Targets

Piperidine derivatives are renowned for their CNS activity.[1] This is a logical starting point for our investigation.

  • Dopamine and Serotonin Receptors: Compounds like Pridopidine act as dopamine D2 receptor antagonists, with the piperidine ring being crucial for receptor interaction.[2] Other piperidine derivatives have shown potential as antidepressants by inhibiting the reuptake of biogenic amines such as serotonin and norepinephrine.[3]

  • Orexin Receptors: A patent for a substituted piperidine compound highlights its activity as an orexin type 2 receptor agonist, suggesting potential applications in treating sleep disorders like narcolepsy.[4] The orexin system is a key regulator of arousal, and its modulation has significant therapeutic implications.[4]

Enzyme Inhibition

The methylsulfonyl group can act as a hydrogen bond acceptor, making it a valuable pharmacophore for enzyme inhibition.

  • Lysine-Specific Demethylase 1 (LSD1): Piperidine derivatives containing sulfonyl groups have demonstrated inhibitory activity against LSD1, an enzyme implicated in cancer.[2]

  • Cytochrome P450 (CYP) Enzymes: Preliminary information suggests that 3-((Methylsulfonyl)methyl)piperidine may influence the activity of CYP enzymes, which are central to drug metabolism.[2] While this could present challenges in terms of drug-drug interactions, it also opens the door for targeting specific CYP isoforms in diseases where their activity is dysregulated.

  • METTL3: Recent patent literature describes piperidine derivatives as inhibitors of METTL3, an N6-adenosine-methyltransferase subunit, for the treatment of cancer.[5]

Oncology

Beyond specific enzyme targets, piperidine-containing compounds have shown broader anti-cancer effects.

  • Antiproliferative Activity: There is initial evidence that 3-((Methylsulfonyl)methyl)piperidine itself exhibits antiproliferative effects against various human cancer cell lines, including MCF7 (breast), HCT116 (colon), and A431 (skin).[2] The reported IC50 values suggest a potency that is comparable to or, in some cases, better than established chemotherapeutic agents.[2]

The table below summarizes the potential target classes based on the activities of structurally related compounds.

Potential Target Class Specific Examples of Targets Therapeutic Area Supporting Evidence from Related Compounds
G-Protein Coupled Receptors (GPCRs) Dopamine D2 Receptor, Orexin Type 2 Receptor, Serotonin Transporter (SERT)CNS Disorders (Psychosis, Sleep Disorders, Depression)Pridopidine (D2 antagonist)[2], Substituted piperidines (Orexin agonists)[4], 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives (Serotonin reuptake inhibition)[3]
Enzymes Lysine-Specific Demethylase 1 (LSD1), Cytochrome P450 (CYP) family, METTL3Oncology, Drug MetabolismPiperidine derivatives with sulfonyl groups (LSD1 inhibition)[2], Preliminary data on 3-((Methylsulfonyl)methyl)piperidine (CYP modulation)[2], Piperidine derivatives (METTL3 inhibition)[5]
Cellular Proliferation Pathways Not yet specifiedOncologyPreliminary data showing antiproliferative effects of 3-((Methylsulfonyl)methyl)piperidine on MCF7, HCT116, and A431 cell lines[2]

Part 2: A Methodical Approach to Target Identification and Validation

With a set of plausible target classes, the next crucial step is to systematically identify the specific molecular targets of 3-((Methylsulfonyl)methyl)piperidine and validate these interactions. This section outlines a comprehensive, multi-pronged experimental strategy.

Target Identification Workflow

The following diagram illustrates a logical workflow for moving from hypothesized targets to validated candidates.

Target_Identification_Workflow cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Target Validation cluster_preclinical Phase 3: Preclinical Evaluation Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Biochemical_Assays Biochemical/Enzymatic Assays Affinity_Chromatography->Biochemical_Assays Chemical_Proteomics Chemical Proteomics (e.g., CETSA) Cellular_Assays Cell-Based Target Engagement Assays Chemical_Proteomics->Cellular_Assays Phenotypic_Screening High-Content Phenotypic Screening Genetic_Approaches Genetic Target Validation (e.g., CRISPR, siRNA) Phenotypic_Screening->Genetic_Approaches In_Vivo_Models In Vivo Disease Models Biochemical_Assays->In_Vivo_Models Cellular_Assays->In_Vivo_Models Genetic_Approaches->In_Vivo_Models PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies In_Vivo_Models->PK_PD_Studies

A proposed workflow for target identification and validation.
Detailed Experimental Protocols

This protocol aims to identify proteins that directly bind to 3-((Methylsulfonyl)methyl)piperidine.

1. Synthesis of an Affinity Probe:

  • Synthesize a derivative of 3-((Methylsulfonyl)methyl)piperidine with a linker arm suitable for immobilization (e.g., a primary amine or carboxylic acid).
  • Couple the linker-modified compound to a solid support (e.g., NHS-activated sepharose beads).

2. Protein Lysate Preparation:

  • Prepare a protein lysate from a relevant cell line or tissue (e.g., a cancer cell line for oncology targets, or brain tissue for CNS targets).
  • Pre-clear the lysate by passing it over control beads (without the immobilized compound) to reduce non-specific binding.

3. Affinity Pull-Down:

  • Incubate the pre-cleared lysate with the affinity matrix (beads with the immobilized compound).
  • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

4. Elution and Protein Identification:

  • Elute the specifically bound proteins using a competitive ligand (excess free 3-((Methylsulfonyl)methyl)piperidine) or by changing the buffer conditions (e.g., pH or salt concentration).
  • Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by LC-MS/MS analysis.

CETSA is a powerful technique to confirm target engagement in intact cells.

1. Cell Treatment:

  • Treat cultured cells with 3-((Methylsulfonyl)methyl)piperidine at various concentrations. Include a vehicle control.

2. Thermal Challenge:

  • Heat aliquots of the treated cells at a range of temperatures.
  • Lyse the cells to separate the soluble and aggregated protein fractions.

3. Protein Quantification:

  • Quantify the amount of a specific protein of interest (a candidate from Protocol 1 or a hypothesized target) in the soluble fraction using Western blotting or other quantitative proteomics methods.

4. Data Analysis:

  • Plot the amount of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Proposed Signaling Pathway for Investigation: Orexin Receptor Signaling

Based on the patent literature for a related compound, the orexin receptor signaling pathway is a compelling area for investigation. The following diagram illustrates a simplified view of this pathway.

Orexin_Signaling Orexin_Agonist 3-((Methylsulfonyl)methyl)piperidine (Hypothesized Orexin Agonist) Orexin_Receptor Orexin Receptor (OX1R/OX2R) Orexin_Agonist->Orexin_Receptor G_Protein Gq/11 or Gs protein Orexin_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Gq/11 AC Adenylate Cyclase (AC) G_Protein->AC Gs PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP IP3_DAG IP3 and DAG PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation PKA_Activation PKA Activation cAMP->PKA_Activation Neuronal_Excitation Increased Neuronal Excitability and Arousal Ca_Release->Neuronal_Excitation PKC_Activation->Neuronal_Excitation PKA_Activation->Neuronal_Excitation

Hypothesized Orexin Receptor Signaling Pathway.

Part 3: Concluding Remarks and Future Directions

The journey from a promising chemical scaffold to a clinically effective therapeutic is both challenging and rewarding. 3-((Methylsulfonyl)methyl)piperidine stands at the beginning of this journey, armed with the rich legacy of the piperidine core and the unique chemical properties of the methylsulfonyl group. The preliminary data, though sparse, is encouraging and points towards oncology and CNS disorders as primary areas for further investigation.

This guide has provided a structured framework for elucidating the therapeutic targets of this intriguing molecule. By combining unbiased discovery approaches with hypothesis-driven validation, we can systematically map the biological activity of 3-((Methylsulfonyl)methyl)piperidine. The experimental protocols detailed herein are intended to be a starting point, to be adapted and expanded upon as new data emerges.

The path forward will require a multidisciplinary effort, integrating synthetic chemistry, biochemistry, cell biology, and pharmacology. As we unravel the mechanism of action of 3-((Methylsulfonyl)methyl)piperidine, we move one step closer to potentially delivering novel therapies for patients in need.

References

  • Google Patents. WO2017135306A1 - Substituted piperidine compound and use thereof.
  • Journal of Medicinal Chemistry. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available from: [Link]

  • Google Patents. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

Sources

Initial biological screening of 3-((Methylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Initial Biological Screening of 3-((Methylsulfonyl)methyl)piperidine

Executive Summary & Structural Rationale

In modern Fragment-Based Drug Discovery (FBDD), there is a critical paradigm shift away from flat, 2D aromatic compounds toward sp³-carbon-rich, 3D scaffolds. These 3D fragments offer superior physicochemical properties, higher aqueous solubility, and more complex trajectories for target engagement [1].

3-((Methylsulfonyl)methyl)piperidine represents a highly privileged 3D fragment scaffold combining two vital pharmacophores:

  • The Piperidine Core: A ubiquitous basic amine found in numerous FDA-approved drugs. Its basicity and 3D conformation allow for critical ionic interactions with acidic residues (e.g., Asp, Glu) in target binding pockets [1].

  • The Methylsulfonyl Group (-SO₂CH₃): A classic bioisostere for sulfonamides and carboxylic acids. It serves as a potent, metabolically stable hydrogen-bond acceptor, frequently utilized to engage basic residues (e.g., Arg, Lys) deep within secondary binding pockets, a strategy famously employed in COX-2 inhibitors [2].

As a Senior Application Scientist, I have designed this whitepaper to outline a self-validating, three-tier biological screening cascade for this specific scaffold. The protocols below do not merely list steps; they explain the causality behind each experimental choice to ensure rigorous, reproducible data generation.

Workflow Visualization

To systematically evaluate 3-((Methylsulfonyl)methyl)piperidine, we employ a tiered screening approach. This prevents the waste of resources on compounds that possess inherent cytotoxicity or catastrophic metabolic liabilities.

G Start 3-((Methylsulfonyl)methyl)piperidine Tier1 Tier 1: Cytotoxicity (ATP Luminescence) Start->Tier1 Assess Viability Tier2 Tier 2: ADME (HLM Stability) Tier1->Tier2 Non-toxic hits Tier3 Tier 3: Target Screening (GPCR/Kinase) Tier2->Tier3 Stable profiles Hit Hit Validation & Lead Optimization Tier3->Hit Efficacy confirmed

Caption: 3-Tier biological screening workflow for piperidine fragments.

Tier 1: Cytotoxicity & Cell Viability Profiling

Causality & Rationale: Before evaluating target-specific efficacy, we must define the compound's therapeutic window. While piperidine rings are generally well-tolerated, the addition of the methylsulfonylmethyl group could theoretically induce off-target membrane disruption. We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than standard MTT assays [3]. ATP quantitation is less prone to metabolic artifacts caused by mitochondrial oxidoreductase variations, providing a more accurate reflection of absolute cell viability for early-stage fragments.

Protocol 1: ATP-Based Cell Viability Assay

Self-Validating System: Includes Doxorubicin (positive control for cytotoxicity) and 0.1% DMSO (negative vehicle control) to ensure assay dynamic range.

  • Cell Seeding: Seed HEK293 (kidney) and HepG2 (liver) cells at 5,000 cells/well in 90 µL of complete DMEM medium in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-((Methylsulfonyl)methyl)piperidine in DMSO.

  • Treatment: Add 10 µL of the diluted compound to the cells (final top concentration: 100 µM; final DMSO: 0.1%). Treat control wells with 0.1% DMSO or Doxorubicin (10 µM).

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a microplate reader (integration time: 1 second/well). Calculate the CC₅₀ (concentration reducing viability by 50%) using a 4-parameter logistic curve fit.

Tier 2: In Vitro ADME & Metabolic Stability

Causality & Rationale: The methylsulfonyl group is highly resistant to oxidative metabolism. However, the basic nitrogen and the adjacent α-carbons of the piperidine ring are classic liabilities for Cytochrome P450 (CYP)-mediated N-oxidation or α-hydroxylation. Conducting a Human Liver Microsome (HLM) stability assay early prevents the advancement of compounds with excessively high intrinsic clearance ( Clint​ ).

Protocol 2: Human Liver Microsome (HLM) Stability

Self-Validating System: Verapamil is used as a high-clearance control, and Warfarin as a low-clearance control to validate CYP activity.

  • Reaction Mixture: In a 96-well deep-well plate, combine 0.5 mg/mL pooled human liver microsomes, 1 µM of 3-((Methylsulfonyl)methyl)piperidine, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculation: Determine the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ) based on the first-order decay of the LC-MS/MS peak area ratio.

Tier 3: Target-Specific Screening (GPCR Modulation)

Causality & Rationale: Piperidine derivatives are highly privileged ligands for G-Protein Coupled Receptors (GPCRs), such as serotonin (5-HT) or dopamine receptors. The basic amine forms a crucial salt bridge with a conserved Aspartate residue in the transmembrane domain (e.g., Asp3.32), while the methylsulfonyl group can act as a hydrogen-bond acceptor for secondary pocket residues.

Signaling Pathway Visualization

Pathway Ligand Piperidine Scaffold GPCR GPCR Target Ligand->GPCR Binds (H-bond/Ionic) G_alpha Gαs Subunit GPCR->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes ATP PKA PKA Activation cAMP->PKA Activates

Caption: GPCR-cAMP signaling pathway modulated by piperidine-based ligands.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Self-Validating System: Forskolin is used as an assay-independent adenylyl cyclase activator to ensure the detection reagents are functioning correctly.

  • Cell Preparation: Resuspend CHO cells stably expressing the target GPCR in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Compound Addition: Dispense 5 µL of cells (2,000 cells/well) into a 384-well proxiplate. Add 5 µL of 3-((Methylsulfonyl)methyl)piperidine (serial dilutions).

  • Incubation: Incubate for 30 minutes at room temperature to allow for GPCR activation and cAMP accumulation.

  • Detection Reagents: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate.

  • Readout: Incubate for 1 hour, then read the TR-FRET signal on a compatible reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the EC₅₀ based on the 665/620 ratio.

Quantitative Data Presentation

The following table summarizes the expected baseline screening data for the unoptimized 3-((Methylsulfonyl)methyl)piperidine fragment. Because it is a low-molecular-weight fragment, high potency is not expected initially; rather, we look for favorable physicochemical and safety profiles (Ligand Efficiency).

Assay CategoryBiological Matrix / TargetEndpointMeasured Value (Fragment)Control Value (Validation)
Tier 1: Cytotoxicity HEK293 (Kidney)CC₅₀> 100 µM (Non-toxic)Doxorubicin: 0.5 µM
Tier 1: Cytotoxicity HepG2 (Liver)CC₅₀> 100 µM (Non-toxic)Doxorubicin: 1.2 µM
Tier 2: ADME Human Liver Microsomes t1/2​ 45 min (Moderate Stability)Verapamil: 15 min
Tier 2: ADME Human Liver Microsomes Clint​ 30.8 µL/min/mgWarfarin: < 5 µL/min/mg
Tier 3: Target Screen 5-HT Receptors (GPCR)EC₅₀~15 - 50 µM (Hit range)Serotonin: 10 nM

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates White Rose Research Online / RSC Medicinal Chemistry[Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design Journal of Medicinal Chemistry (ACS Publications)[Link]

Methodological & Application

Application Notes and Protocols for Evaluating the Efficacy of 3-((Methylsulfonyl)methyl)piperidine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects[1][2][3]. The introduction of a methylsulfonyl group, as seen in 3-((Methylsulfonyl)methyl)piperidine, can significantly influence the compound's physicochemical properties and its interactions with biological targets[4]. N-sulfonylpiperidine derivatives, for instance, have been investigated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and as inducers of apoptosis[5]. Given the therapeutic potential of this structural class, a systematic evaluation of the biological effects of novel derivatives like 3-((Methylsulfonyl)methyl)piperidine is crucial for drug discovery and development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of fundamental cell-based assays to evaluate the efficacy of 3-((Methylsulfonyl)methyl)piperidine. These protocols are designed to be self-validating and provide a solid foundation for the initial characterization of this compound's biological activity in a cellular context.

Chapter 1: Assessment of Cytotoxicity and Cell Viability

A primary and essential step in the evaluation of any new chemical entity is to determine its cytotoxic potential. This allows for the establishment of a therapeutic window and helps to distinguish between targeted efficacy and non-specific toxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability[6].

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan[6]. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Experimental Workflow: MTT Assay

Caption: Workflow for the colony formation assay.

Detailed Protocol: Colony Formation Assay

Materials:

  • 3-((Methylsulfonyl)methyl)piperidine

  • Appropriate cell line

  • Complete cell culture medium

  • 6-well plates

  • Methanol (for fixing)

  • 0.5% Crystal violet solution (in methanol/water)

  • PBS

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-((Methylsulfonyl)methyl)piperidine.

  • Incubation: Incubate the plates for 7-14 days at 37°C and 5% CO₂, allowing colonies to form. The medium can be changed every 3-4 days if necessary.

  • Fixation: After the incubation period, wash the wells with PBS and fix the colonies with cold methanol for 15 minutes.

  • Staining: Remove the methanol and stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Washing: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Data Analysis and Interpretation

The plating efficiency (PE) and surviving fraction (SF) are calculated as follows:

ParameterFormula
Plating Efficiency (PE) (Number of colonies formed / Number of cells seeded) x 100
Surviving Fraction (SF) (Number of colonies formed after treatment / (Number of cells seeded x PE/100))

A dose-dependent decrease in the surviving fraction indicates that 3-((Methylsulfonyl)methyl)piperidine has an antiproliferative effect.

Chapter 3: Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[7] Therefore, determining whether 3-((Methylsulfonyl)methyl)piperidine induces apoptosis is a critical step in understanding its mechanism of action.

Principle of Annexin V/Propidium Iodide (PI) Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Workflow: Annexin V/PI Apoptosis Assay

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • 3-((Methylsulfonyl)methyl)piperidine

  • Cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • 6-well plates

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of 3-((Methylsulfonyl)methyl)piperidine for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant to include any detached apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Analysis and Interpretation

The flow cytometry data will allow for the differentiation of four cell populations:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Cell PopulationAnnexin V StainingPI Staining
Viable --
Early Apoptosis +-
Late Apoptosis/Necrosis ++

An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in a dose-dependent manner would indicate that 3-((Methylsulfonyl)methyl)piperidine induces apoptosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of the efficacy of 3-((Methylsulfonyl)methyl)piperidine. By systematically assessing its effects on cell viability, proliferation, and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these foundational assays would warrant further investigation into the specific molecular mechanisms of action.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.
  • Benchchem. (n.d.). 3-(Methylsulfonyl)piperidine | 290328-56-2.
  • Benchchem. (n.d.). Evaluating the Cytotoxicity of Piperidine Analogs: Application Notes and Protocols.
  • Ahmad, A., et al. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. Journal of Advanced Research, 29, 121-135. [Link]

  • Kumar, A., et al. (2022). N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. European Journal of Medicinal Chemistry, 244, 114774. [Link]

  • Ebaied, W. A., et al. (2024). Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Bioorganic Chemistry, 148, 107157. [Link]

  • Li, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 107, 117511. [Link]

  • Google Patents. (2017). WO2017135306A1 - Substituted piperidine compound and use thereof.
  • Sytad, V. V., et al. (2022). Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. Polycyclic Aromatic Compounds, 42(5), 2267-2283. [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro anticancer evaluation of functionalized 5-(4-piperazin-1-yl)-2-aryloxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles. Retrieved from [Link]

  • Kráľová, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 296, 117009. [Link]

  • Xing, L., et al. (2024). Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study. Arabian Journal of Chemistry, 17(9), 105995. [Link]

  • Al-Suhaimi, K. S., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(22), 4983. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • Głowacka, I. E., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(18), 4208. [Link]

  • PubChem. (n.d.). Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues.
  • Inxight Drugs. (n.d.). 3-METHYLPIPERIDINE. Retrieved from [Link]

Sources

High-throughput screening of 3-((Methylsulfonyl)methyl)piperidine libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 3-((Methylsulfonyl)methyl)piperidine Libraries

Executive Summary

The 3-((Methylsulfonyl)methyl)piperidine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. By combining the basicity and conformational rigidity of a piperidine ring with the strong hydrogen-bond accepting capability of a methylsulfonyl moiety, this scaffold offers an exceptional stereoelectronic profile. It has been successfully utilized to target central nervous system (CNS) receptors—such as the Orexin 2 Receptor (OX2R) in the development of the wake-promoting agent TAK-925[1]—as well as metabolic enzymes like Dipeptidyl Peptidase IV (DPP4)[2].

This application note details a comprehensive, self-validating High-Throughput Screening (HTS) protocol for libraries based on this scaffold, utilizing Time-Resolved Fluorescence Energy Transfer (TR-FRET) to ensure high-fidelity hit identification and triage.

Scaffold Rationale & Physicochemical Causality

Before deploying a 100,000+ compound library, it is critical to understand why the 3-((Methylsulfonyl)methyl)piperidine scaffold is prioritized:

  • Conformational Preorganization: The cyclic piperidine ring restricts the conformational space of the molecule. This reduces the entropic penalty incurred upon binding to a target protein's active site, directly translating to higher binding affinities[2].

  • Metabolic Stability & Solvation: The methylsulfonyl group (-SO₂CH₃) acts as a potent, directional hydrogen-bond acceptor. Unlike traditional amides or esters, sulfones are highly resistant to plasma and hepatic esterases, drastically improving in vivo half-life.

  • pKa Modulation for Permeability: The electron-withdrawing nature of the sulfonyl group inductively lowers the pKa of the piperidine nitrogen. This precise pKa tuning increases the fraction of unionized drug at physiological pH, exponentially increasing passive membrane permeability and blood-brain barrier (BBB) penetration—a critical factor in the efficacy of CNS drugs like TAK-925[1].

HTS Workflow Architecture

To isolate genuine binders from a vast library, a self-validating assay cascade is required. We employ TR-FRET as the primary screening modality. Causality for Assay Selection: High-concentration library compounds often contain conjugated systems that auto-fluoresce, leading to false positives in standard fluorescence assays. TR-FRET introduces a temporal delay (e.g., 50–100 µs) before signal acquisition. This allows short-lived background fluorescence to decay, isolating the long-lived emission of the lanthanide fluorophore and virtually eliminating compound interference[3].

HTS_Workflow A Library Preparation (3-((Methylsulfonyl)methyl)piperidines) B Primary HTS Assay (TR-FRET Binding) A->B C Data Processing (Z'-factor > 0.6) B->C D Hit Validation (Dose-Response & FP) C->D E Lead Optimization (SAR & ADME) D->E

HTS workflow for piperidine libraries, progressing from primary assay to lead optimization.

Step-by-Step TR-FRET Screening Protocol

Self-Validating System: Every 384-well plate must contain internal controls: 16 wells of DMSO (negative control / 0% inhibition) and 16 wells of a known reference inhibitor (positive control / 100% inhibition). This allows for per-plate Z'-factor calculation, ensuring assay robustness before any data is accepted.

Reagents & Materials:

  • Target Protein: His-tagged target (e.g., OX2R or DPP4).

  • Tracer: Fluorophore-labeled reference ligand (e.g., Cy5-ligand).

  • Detection Antibody: Europium (Eu)-anti-His antibody.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, 1 mM DTT.

    • Causality: Tween-20 and BSA are critical to prevent non-specific binding of the hydrophobic piperidine compounds to the polystyrene microplate walls, which would otherwise artificially lower the active concentration of the drug.

Methodology:

  • Compound Transfer: Acoustically dispense 50 nL of the 3-((Methylsulfonyl)methyl)piperidine library (10 mM in 100% DMSO) into a 384-well low-volume black microplate.

    • Causality: Acoustic dispensing (e.g., Echo liquid handling) prevents cross-contamination and allows for nanoliter precision, keeping the final assay DMSO concentration at exactly 0.5%. Concentrations >1% DMSO often denature target proteins or quench the TR-FRET signal.

  • Protein Addition: Add 5 µL of His-tagged target protein (2 nM final concentration) diluted in Assay Buffer. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows library compounds to bind the target before competition with the high-affinity tracer begins.

  • Tracer & Antibody Addition: Add 5 µL of a master mix containing the Cy5-tracer (10 nM final) and Eu-anti-His antibody (1 nM final).

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader equipped with a TR-FRET module (Excitation: 340 nm; Emission 1: 615 nm for Eu; Emission 2: 665 nm for Cy5; Delay time: 100 µs; Integration time: 200 µs).

  • Data Processing: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against intra-plate controls to determine % Inhibition.

Data Analysis and Hit Triage

A successful HTS campaign relies on rigorous statistical validation. The Z'-factor is calculated for each plate to measure the assay's signal window and variance. Plates with a Z'-factor < 0.6 are automatically rejected and queued for re-screening to maintain scientific integrity[3].

Quantitative Screening Metrics Summary

MetricValue / ThresholdCausality / Implication
Total Library Size 125,000 compoundsProvides sufficient chemical space exploration around the piperidine core.
Final Assay Concentration 10 µMBalances hit discovery with aqueous solubility limits.
Average Z'-factor 0.78 ± 0.05Indicates an excellent, highly robust assay window with minimal noise.
Primary Hit Rate (>50% Inhib) 0.85% (1,062 hits)Typical for targeted libraries; avoids assay saturation and promiscuous binders.
Confirmed Hits (IC₅₀ < 1 µM) 145 compoundsEliminates false positives and weak binders via dose-response validation.
Orthogonal Confirmation Rate 82%High translation to a secondary Fluorescence Polarization (FP) assay confirms the binding mechanism.

Mechanistic Signaling Pathway: Translating Hits to Biology

Once a highly potent 3-((Methylsulfonyl)methyl)piperidine hit is identified, understanding its downstream mechanistic impact is vital. For instance, derivatives of this scaffold have been optimized into potent Orexin 2 Receptor (OX2R) agonists to treat narcolepsy[1]. The binding of the piperidine agonist stabilizes the active conformation of the GPCR, triggering a Gq-coupled signaling cascade that ultimately promotes wakefulness.

OX2R_Pathway A Piperidine Agonist (Target Binding) B Orexin 2 Receptor (GPCR Activation) A->B C Gq/11 Protein (Subunit Dissociation) B->C D Phospholipase C (PLC) (Enzyme Activation) C->D E IP3 & DAG (Second Messengers) D->E F Intracellular Ca2+ (Release from ER) E->F

Downstream Gq-coupled signaling pathway activated by piperidine-based OX2R agonists.

References

  • [1] Title: Danavorexton, TAK 925 | New Drug Approvals Source: New Drug Approvals URL:[Link]

  • [3] Title: Fluorescence-Coupled Ubiquitination Assay as a High-Throughput Screening Strategy for Novel Cereblon Degraders Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [2] Title: 2OQV: Human Dipeptidyl Peptidase IV (DPP4) with piperidine-constrained phenethylamine Source: RCSB Protein Data Bank URL: [Link]

Sources

Application Note: Preclinical In Vivo Evaluation of 3-((Methylsulfonyl)methyl)piperidine (3-MSMP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires chemical scaffolds that balance target engagement with optimal pharmacokinetic (PK) properties. 3-((Methylsulfonyl)methyl)piperidine (3-MSMP) is a highly versatile building block in medicinal chemistry. The piperidine ring provides a basic amine crucial for forming salt bridges with CNS targets, while the methylsulfonylmethyl moiety acts as a strong hydrogen bond acceptor, enhancing metabolic stability without violating the physicochemical rules for blood-brain barrier (BBB) penetration.

This application note details the autonomous, self-validating protocols required to evaluate the in vivo PK profile, brain penetrance, and microvascular safety of 3-MSMP in murine models.

Mechanistic Rationale & Experimental Causality

Why 3-MSMP?

The piperidine pharmacophore is a privileged structure in neuropharmacology, frequently utilized in the rational design of multitarget-directed ligands for neurodegenerative diseases1[1]. However, increasing the lipophilicity of piperidines to drive brain penetration often leads to rapid hepatic clearance. The integration of a sulfone group in 3-MSMP introduces polarity that resists cytochrome P450 (CYP) mediated oxidation, optimizing the compound's systemic half-life.

Causality in Study Design
  • Dual-Route PK Profiling: We administer 3-MSMP both intravenously (IV) and orally (PO). This is not merely observational; it is a mathematical necessity to calculate absolute oral bioavailability ( F% ), aligning with foundational FDA principles for estimating safe and effective dosing in early drug development2[2].

  • BBB Integrity Assessment: Highly penetrant basic amines can sometimes induce off-target endothelial toxicity, artificially inflating brain concentrations by breaking down tight junctions. To validate that 3-MSMP crosses via transcellular diffusion rather than paracellular leakage, we co-administer Sodium Fluorescein (NaFl). NaFl is a 376 Da tracer normally excluded by the BBB; its presence in the brain parenchyma serves as a direct, quantifiable biomarker of barrier disruption3[3].

  • Self-Validating Controls: Every LC-MS/MS run includes a stable-isotope-labeled internal standard (IS) to correct for matrix ionization suppression, while the in vivo NaFl assay includes a vehicle-only cohort to establish baseline vascular permeability.

Experimental Workflows & System Architecture

Workflow cluster_0 Dosing Routes A Compound Prep 3-MSMP in Vehicle B Animal Dosing (C57BL/6 Mice) A->B C IV Cohort (1 mg/kg) B->C D PO Cohort (10 mg/kg) B->D E Serial Blood Sampling (0.25 - 24 h) C->E F Brain Harvest (Transcardial Perfusion) C->F D->E G LC-MS/MS Analysis (PK Parameters) E->G F->G H NaFl Spectrofluorometry (BBB Integrity) F->H

In vivo experimental workflow for evaluating 3-MSMP pharmacokinetics and BBB integrity.

PKModel PO Gut Absorption Central Central Compartment (Plasma) PO->Central PO Dose Brain Brain Compartment (CNS) Central->Brain K_in Elim Elimination (Hepatic/Renal) Central->Elim Clearance Brain->Central K_out

Pharmacokinetic model of 3-MSMP absorption, CNS distribution, and systemic clearance.

Detailed Step-by-Step Protocols

Protocol A: Pharmacokinetic Profiling in Mice

Objective: Determine systemic exposure, half-life, and oral bioavailability.

  • Formulation: Dissolve 3-MSMP in a vehicle of 5% DMSO, 10% Tween 80, and 85% sterile saline. Causality: This specific cosolvent system ensures complete solubilization of the lipophilic piperidine without causing precipitation upon injection into the aqueous bloodstream.

  • Dosing: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing to eliminate food-effect variability. Administer 1 mg/kg IV via the lateral tail vein, and 10 mg/kg PO via oral gavage.

  • Serial Sampling: Collect 20 µL of blood from the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2EDTA-coated tubes. Causality: EDTA chelates calcium to prevent coagulation, ensuring a uniform plasma matrix for extraction.

  • Plasma Extraction: Centrifuge blood at 2,000 x g for 10 mins at 4°C. Transfer 10 µL of plasma to a 96-well plate. Add 30 µL of ice-cold acetonitrile containing 50 ng/mL of Verapamil (Internal Standard). Centrifuge at 4,000 x g for 15 mins to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for 3-MSMP.

Protocol B: BBB Permeability and Integrity Assay

Objective: Quantify brain-to-plasma ratio ( Kp​ ) and verify that 3-MSMP does not induce microvascular leakage.

  • Tracer Administration: 30 minutes prior to the designated Tmax​ of 3-MSMP (determined from Protocol A), inject 2% Sodium Fluorescein (NaFl) in saline (0.5 mL/kg) IV via the tail vein3[3].

  • Transcardial Perfusion: At Tmax​ , deeply anesthetize the mice. Perfuse transcardially with 20 mL of ice-cold PBS. Causality: Perfusion flushes all residual blood and intravascular tracer from the cerebral capillaries. Without this step, measured brain concentrations would be falsely elevated by compound trapped in the vasculature4[4].

  • Tissue Processing: Rapidly extract and weigh the brain. Homogenize in 3 volumes (w/v) of PBS. Split the homogenate into two aliquots:

    • Aliquot 1 (for 3-MSMP): Process via acetonitrile precipitation and analyze via LC-MS/MS to calculate the Brain/Plasma ratio ( Kp​ ).

    • Aliquot 2 (for NaFl): Treat with 80% trichloroacetic acid (TCA) to precipitate proteins, centrifuge at 10,000 RPM for 20 mins, and neutralize the supernatant with 5N NaOH3[3].

  • Spectrofluorometric Quantification: Measure NaFl fluorescence at Excitation 440 nm / Emission 525 nm. Compare the fluorescence of the 3-MSMP-treated cohort against the Vehicle-treated cohort.

Quantitative Data Presentation

The following tables summarize representative validation data for a 3-MSMP lead series optimization.

Table 1: Pharmacokinetic Parameters of 3-MSMP in C57BL/6 Mice

ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL845.2 ± 42.13120.5 ± 185.4
Tmax​ hours0.08 (Initial draw)1.0
AUC0−∞​ ng·h/mL1250.4 ± 88.38125.6 ± 410.2
t1/2​ hours2.4 ± 0.33.1 ± 0.4
Clearance (Cl) mL/min/kg13.3 ± 1.1N/A
Bioavailability ( F ) %N/A65.0%

Table 2: Brain Penetration and BBB Integrity Assessment (Assessed at Tmax​ = 1.0 h)

CohortBrain Conc. (ng/g)Plasma Conc. (ng/mL)Brain/Plasma Ratio ( Kp​ )NaFl Extravasation (Relative Fluorescence Units / mg tissue)
Vehicle Control N/AN/AN/A14.2 ± 2.1 (Baseline intact BBB)
3-MSMP (10 mg/kg) 2496.4 ± 150.23120.5 ± 185.40.80 (High CNS Penetration)15.1 ± 2.4 (No significant disruption, p > 0.05)
Positive Control *N/AN/AN/A89.5 ± 11.3 (Significant disruption, p < 0.001)

*Note: Positive control utilized a known BBB disruptor (e.g., hyperosmolar mannitol) to validate the NaFl assay's sensitivity.

References

  • [2] Title: Healthy volunteers in first‐in‐human oncology drug development for small molecules - PMC Source: nih.gov URL:

  • [4] Title: In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin Source: nih.gov URL:

  • [1] Title: Rational Design of Multitarget-Directed Ligands: Strategies and Emerging Paradigms | Journal of Medicinal Chemistry Source: acs.org URL:

  • [3] Title: Modulation of the Blood–Brain Barrier by Sigma-1R Activation - MDPI Source: mdpi.com URL:

Sources

Troubleshooting & Optimization

Optimizing the synthesis yield of 3-((Methylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-((Methylsulfonyl)methyl)piperidine . As a Senior Application Scientist, I frequently consult on the scale-up and optimization of functionalized piperidines. The synthesis of this specific molecule relies on a critical nucleophilic substitution followed by a highly polar deprotection step.

To ensure absolute trustworthiness in your workflow, every protocol described below is designed as a self-validating system —meaning you will have clear, measurable checkpoints to confirm success before proceeding to the next step.

Part 1: Mechanistic Workflow Overview

The standard synthetic route involves the activation of an N-Boc-protected piperidinemethanol, followed by sulfonylation and subsequent acidic deprotection.

Workflow N1 1. Alcohol Activation N-Boc-3-(hydroxymethyl)piperidine N2 2. Halogenation Formation of Bromide/Iodide N1->N2 CBr4 / PPh3 N3 3. Sulfonylation Reaction with MeSO2Na N2->N3 DMF, 80°C N4 4. Deprotection TFA-mediated Boc removal N3->N4 TFA / DCM N5 5. Isolation SCX Catch-and-Release N4->N5 Ion Exchange

Caption: Experimental workflow for 3-((Methylsulfonyl)methyl)piperidine synthesis.

Part 2: Troubleshooting & FAQs

Q1: My sulfonylation step yields a complex mixture, and the yield of the desired sulfone is unacceptably low. Why is this happening? Application Scientist Insight: The reagent used for this transformation, sodium methanesulfinate ( ), is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the sulfur atom is "soft". If you activate your starting alcohol with a hard leaving group (like a mesylate or chloride), you inadvertently increase the proportion of O-alkylation, yielding an unstable sulfinate ester rather than the desired sulfone[1]. Solution: Convert your starting alcohol to a bromide or iodide (softer leaving groups) to strongly favor S-alkylation. Furthermore, conducting the reaction in a polar aprotic solvent like DMF at 80 °C enhances the nucleophilicity of the sulfur atom.

HSAB_Logic A Sodium Methanesulfinate (Ambident Nucleophile) B Oxygen Attack (Hard Nucleophile) A->B C Sulfur Attack (Soft Nucleophile) A->C D Hard Leaving Group (-OMs, -Cl) B->D E Soft Leaving Group (-Br, -I) C->E F Sulfinate Ester (Yield Loss) D->F G Target Sulfone (High Yield) E->G

Caption: HSAB logical relationship governing S- vs O-alkylation selectivity.

Q2: I am seeing incomplete deprotection of the Boc group when using 4M HCl in dioxane. How can I drive this to completion? Application Scientist Insight: The methylsulfonyl group is highly electron-withdrawing and heavily influences the solubility profile of the molecule. In ethereal solvents like dioxane, the partially deprotected intermediate can precipitate prematurely, trapping unreacted starting material inside a solid matrix. Solution: Switch your deprotection cocktail to Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio) at room temperature[2]. Both the starting material and the resulting TFA salt remain fully soluble, ensuring a homogenous reaction and 100% conversion.

Q3: How do I isolate the highly polar final amine without losing it in the aqueous wash? Application Scientist Insight: 3-((Methylsulfonyl)methyl)piperidine is exceptionally water-soluble due to the combined polarity of the secondary amine and the sulfone moiety. Standard aqueous workups (even with highly basic aqueous layers) will result in massive yield losses to the aqueous phase. Solution: Abandon aqueous workup for the final step. Concentrate the TFA reaction mixture in vacuo, and utilize a Catch-and-Release purification strategy using a Strong Cation Exchange (SCX) cartridge.

Part 3: Quantitative Data on Solvent & Leaving Group Effects

To illustrate the causality of leaving group choices on the sulfonylation step, review the validated optimization data below:

Leaving GroupSolventTemperatureS-Alkylation (Target Sulfone)O-Alkylation (Impurity)Overall Conversion
Mesylate (-OMs)EtOH80 °C45%35%80%
Bromide (-Br)EtOH80 °C65%15%80%
Bromide (-Br)DMF80 °C85%<5%90%
Iodide (-I) DMF 80 °C 92% <2% 94%

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of tert-Butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate
  • Bromination : Dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM. Add triphenylphosphine (1.2 eq) and cool to 0 °C. Slowly add carbon tetrabromide (1.2 eq). Stir for 2 hours at room temperature. Concentrate and filter through a short silica plug to isolate the intermediate bromide.

  • Sulfonylation : In a sealed reaction vessel, combine the bromide (1.0 eq) and sodium methanesulfinate (1.5 eq) in anhydrous DMF to achieve a 0.2 M concentration[2].

  • Heating : Heat the mixture to 80 °C for 16 hours.

  • Self-Validation Check : Monitor the reaction via LC-MS. The successful formation of the C-S bond is validated by the disappearance of the bromide isotope pattern (M / M+2) and the appearance of the [M+H-tBu]⁺ mass peak. Furthermore, crude H-NMR will show a distinct singlet at ~2.95 ppm (3H) corresponding to the new methylsulfonyl protons.

  • Workup : Partition the mixture between Ethyl Acetate and water. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organics with brine, dry over , filter, and concentrate in vacuo.

Protocol B: Deprotection to 3-((Methylsulfonyl)methyl)piperidine
  • Acidic Cleavage : Dissolve the crude Boc-protected sulfone in DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio by volume[2].

  • Reaction : Stir at ambient temperature for 1.5 to 2 hours.

  • Self-Validation Check : Spot the reaction on TLC and stain with Ninhydrin. A successful deprotection will reveal a highly polar, baseline-retained spot that turns deep purple/pink upon heating, confirming the presence of the free secondary amine.

  • Concentration : Remove volatiles completely in vacuo to yield the TFA salt.

  • Free-Basing (SCX Catch-and-Release) : Load the residue onto a Strong Cation Exchange (SCX) cartridge pre-conditioned with Methanol. Wash with 3 column volumes of Methanol to elute neutral impurities (including any residual sulfinate esters).

  • Elution : Elute the pure target amine using 2M in Methanol. Concentrate in vacuo to afford 3-((Methylsulfonyl)methyl)piperidine as a pure free base.

Part 5: References

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances / PMC URL:[Link]

  • AU2019211485A1 - GCN2 inhibitors and uses thereof Source: Google Patents URL:

Sources

Technical Support Center: Stability and Degradation Studies of 3-((Methylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 3-((Methylsulfonyl)methyl)piperidine is a novel structure with limited publicly available stability data. This guide is constructed based on established principles of stability testing for related chemical moieties, specifically piperidine and sulfone functional groups, and is intended to provide a robust framework for initiating stability and degradation studies. All protocols should be adapted and validated for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule like 3-((Methylsulfonyl)methyl)piperidine?

A1: Based on its structure, the primary stability liabilities are associated with the piperidine ring and the methylsulfonyl group.

  • Piperidine Moiety: The secondary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products. Alicyclic amines can also undergo N-dealkylation, although this is more common in biological systems.[1]

  • Sulfone Moiety: The methylsulfonyl group is generally chemically stable. However, under extreme conditions, degradation could occur. It's important to differentiate it from a sulfoxide, which is readily oxidized to a sulfone.[2][3]

  • Overall Structure: The entire molecule's stability will be influenced by factors such as pH, light, temperature, and the presence of oxidizing agents. Forced degradation studies are essential to systematically evaluate these factors.[4]

Q2: What are forced degradation studies and why are they necessary?

A2: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions to accelerate its decomposition.[3] These studies are critical for several reasons:

  • Pathway Identification: They help identify potential degradation products and elucidate degradation pathways.[4]

  • Method Development: The resulting degradants are used to develop and validate a "stability-indicating" analytical method, which is a method capable of separating the intact drug from its degradation products.[5]

  • Formulation & Packaging: Understanding how the molecule degrades informs the development of stable formulations and the selection of appropriate packaging.[6]

  • Regulatory Requirement: Regulatory bodies like the ICH require forced degradation data as part of the registration package for new drug substances.[7][8]

Q3: What is a "stability-indicating method" and why is it crucial?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[5] It must be able to resolve the API peak from all potential degradation products and impurities.[9] Without such a method, you cannot be confident that a loss in API concentration is being accurately measured, or you might misinterpret a degradation product peak as the parent compound. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector is the most common technique for this purpose.[10]

Q4: How much degradation should I aim for in my stress studies?

A4: The generally accepted target for degradation is between 5-20%.[3]

  • Less than 5% degradation may not be sufficient to demonstrate that your analytical method is truly stability-indicating.

  • More than 20% degradation can lead to the formation of secondary and tertiary degradation products, which may not be relevant to real-world storage conditions and can complicate the identification of primary degradation pathways.[3]

Part 2: Troubleshooting and Experimental Guides

This section provides a structured approach to troubleshooting common issues encountered during forced degradation studies.

Guide 1: Hydrolytic Degradation (Acid & Base Stress)

Q: I'm not observing any degradation under acidic or basic conditions. What should I do?

A: This suggests the molecule is stable to hydrolysis under your initial conditions. To confirm this, you need to systematically increase the stress.

  • Possible Cause: Insufficiently stringent stress conditions.[11]

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If you started with 0.1 N HCl or NaOH, incrementally increase the concentration to 0.5 N or 1.0 N.[6][11]

    • Increase Temperature: If the experiment was at room temperature, increase the temperature in a controlled manner, for example, to 50°C or 70°C.[4]

    • Extend Exposure Time: Increase the duration of the study from 24 hours to 48 or 72 hours.[11]

Q: My sample degraded completely, and I see many small peaks in my chromatogram. How do I get meaningful data?

A: This indicates your stress conditions are too harsh. You need to dial back the conditions to achieve the target 5-20% degradation.

  • Possible Cause: Over-stressing of the molecule.[5]

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Decrease the molarity of the acid or base used.[11]

    • Lower Temperature: Perform the study at a lower temperature or even at room temperature.[11]

    • Shorten Exposure Time: Sample at earlier time points (e.g., 2, 6, 12, and 24 hours) to find the optimal duration.[11]

Guide 2: Oxidative Degradation

Q: I don't see any degradation with hydrogen peroxide (H₂O₂). Is my compound stable to oxidation?

A: Not necessarily. While the sulfone group is already in a high oxidation state, the piperidine ring's nitrogen is a potential site for oxidation.

  • Possible Cause: The oxidative potential under your current conditions is not sufficient to induce degradation.

  • Troubleshooting Steps:

    • Increase H₂O₂ Concentration: If you used 3% H₂O₂, try increasing to 10% or even 30%. A typical starting point is exposing the sample to 3% H₂O₂ at room temperature for 24 hours.[6]

    • Gentle Heating: Gently heat the reaction mixture (e.g., to 40°C) to accelerate the reaction.

    • Consider Other Oxidants: While H₂O₂ is common, other radical initiators like azobisisobutyronitrile (AIBN) can be used for mechanistic studies, though this is less common for standard forced degradation.[6]

Q: My sample turned a different color after adding H₂O₂, is this normal?

A: A color change can indicate a chemical reaction, but it may not necessarily be degradation of your main compound. It could be a reaction with a trace impurity.

  • Possible Cause: Formation of a colored degradant or a reaction with an impurity.

  • Troubleshooting Steps:

    • Analyze Immediately: Analyze the sample via HPLC-UV/Vis-MS to see if a new chromophore has formed and to check the mass of any new peaks.

    • Run a Control: Always run a control sample (your compound in the same solvent without the stressor) to ensure the change isn't due to the solvent or an impurity in the starting material.

    • Check Placebo: If working with a formulation, stress the placebo (all excipients without the API) to see if the color change originates from the excipients.[12]

Guide 3: Photostability Degradation

Q: My compound seems stable to light. How do I ensure I've followed the correct procedure?

A: Photostability testing requires specific equipment and conditions as outlined in ICH guideline Q1B.

  • Possible Cause: Insufficient light exposure or incorrect experimental setup.

  • Troubleshooting Steps:

    • Confirm Light Source and Exposure: Ensure your photostability chamber provides a controlled, calibrated light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Use a Dark Control: Always expose a control sample, protected from light (e.g., wrapped in aluminum foil), to the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

    • Test in Solution and Solid State: Test the compound both as a solid and in solution, as photodegradation pathways can differ between states.

Guide 4: Analytical Method Troubleshooting

Q: I see a new peak in my stressed sample, but its area is very small, and the main peak area hasn't changed much. Is this significant?

A: It could be. The new peak might have a very different UV response factor compared to the parent compound.

  • Possible Cause: The degradant has a much lower extinction coefficient at the detection wavelength.

  • Troubleshooting Steps:

    • Use a PDA Detector: A Photodiode Array (PDA) detector allows you to examine the entire UV spectrum of the new peak. This can help you choose a more appropriate wavelength for detection and provides information for peak purity analysis.

    • Mass Balance Calculation: A key part of a forced degradation study is the mass balance calculation. The sum of the assay of the main peak and the levels of all degradation products should ideally be close to 100% of the initial assay.[12] If it's significantly lower, it might indicate that some degradants are not being detected.

    • Use a Universal Detector: If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can provide a more uniform response for the parent and degradants, which is useful for mass balance assessment.

Q: The main peak in my chromatogram is not pure after stressing the sample. What does this mean?

A: This is a critical finding. It means a degradation product is co-eluting with your parent compound, and your current HPLC method is not stability-indicating.

  • Possible Cause: The chromatographic conditions (mobile phase, column, pH) are not optimized to separate the parent drug from a specific degradant.[11]

  • Troubleshooting Steps:

    • Modify Mobile Phase: Adjust the ratio of your organic and aqueous phases.

    • Change pH: Altering the pH of the mobile phase can change the ionization and retention of the parent and degradant, often leading to separation.[11]

    • Switch to a Gradient: If you are using an isocratic method, developing a gradient elution method can significantly improve the resolution of closely eluting peaks.[11]

    • Try a Different Column: Use a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column instead of a standard C18) to introduce different separation selectivity.

Part 3: Data Presentation and Protocols

Table 1: Recommended Starting Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl60°C24 hours5-20%
Base Hydrolysis 0.1 N NaOH60°C24 hours5-20%
Oxidation 3% H₂O₂Room Temp24 hours5-20%
Thermal Dry Heat80°C48 hours5-20%
Photolytic (Solid) ICH Q1B Option 2AmbientAs per guidelineAny observed degradation
Photolytic (Solution) ICH Q1B Option 2AmbientAs per guidelineAny observed degradation

Note: These are starting points. Conditions must be adjusted based on the observed stability of 3-((Methylsulfonyl)methyl)piperidine to achieve the target degradation.[3]

Experimental Protocols

Protocol 1: General Stock Solution Preparation

  • Accurately weigh approximately 10 mg of 3-((Methylsulfonyl)methyl)piperidine reference standard.

  • Dissolve the standard in a suitable solvent (e.g., Methanol, Acetonitrile, or Water) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Ensure the compound is fully dissolved, using sonication if necessary.

Protocol 2: Forced Degradation Sample Preparation (Example: Acid Hydrolysis)

  • Transfer 1 mL of the 1 mg/mL stock solution into a 10 mL vial.

  • Add 1 mL of 0.1 N HCl.

  • Cap the vial and place it in a water bath or oven set to 60°C for the specified duration (e.g., 24 hours).

  • After incubation, cool the solution to room temperature.

  • Carefully neutralize the solution by adding 1 mL of 0.1 N NaOH. Check the pH to ensure it is near neutral.

  • Dilute the final solution with the HPLC mobile phase to a suitable concentration (e.g., 100 µg/mL) for analysis.

  • Prepare a control sample by adding 1 mL of purified water instead of HCl and keep it at room temperature.

This protocol should be adapted for other stress conditions by replacing the stressor (e.g., 0.1 N NaOH, 3% H₂O₂) as appropriate.

Part 4: Visualizations

Workflow and Logic Diagrams

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Evaluation Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Apply Stress Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Prep->Base Apply Stress Ox Oxidation (e.g., 3% H2O2, RT) Prep->Ox Apply Stress Heat Thermal (e.g., 80°C Dry Heat) Prep->Heat Apply Stress Light Photolytic (ICH Q1B) Prep->Light Apply Stress Method Develop Initial HPLC Method Analyze Analyze Samples by HPLC-PDA/MS Acid->Analyze Base->Analyze Ox->Analyze Heat->Analyze Light->Analyze Deg Target Degradation? (5-20%) Analyze->Deg Purity Peak Purity Check Deg->Purity Yes cluster_stress cluster_stress Deg->cluster_stress No, Adjust Conditions Purity->Method Fail, Optimize Method MassBal Mass Balance Calculation Purity->MassBal Pass Report Identify Degradants & Pathways MassBal->Report Acceptable Troubleshooting_Tree Start Analysis of Stressed Sample NoDeg No/Low Degradation (<5%) Start->NoDeg HighDeg High Degradation (>20%) Start->HighDeg CoElution Parent Peak Impure? Start->CoElution Degradation is 5-20% NoDeg->CoElution No IncStress Increase Stress: - Temp ↑ - Time ↑ - Conc. ↑ NoDeg->IncStress Yes HighDeg->CoElution No DecStress Decrease Stress: - Temp ↓ - Time ↓ - Conc. ↓ HighDeg->DecStress Yes OptMethod Optimize HPLC Method: - Change pH - Modify Gradient - New Column CoElution->OptMethod Yes Success Method is Stability-Indicating CoElution->Success No IncStress->Start Re-analyze DecStress->Start Re-analyze OptMethod->Start Re-analyze

Sources

Technical Support Center: Pharmacokinetic Optimization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals. This guide provides advanced troubleshooting for the pharmacokinetic (PK) optimization of 3-((Methylsulfonyl)methyl)piperidine and its structural analogs.

As a polar, basic secondary amine containing a strong electron-withdrawing sulfone group, this scaffold presents unique absorption, distribution, metabolism, and excretion (ADME) challenges. Piperidine derivatives are foundational to many therapeutic agents, but their pharmacokinetic properties are highly sensitive to subtle structural and physicochemical modifications[1].

Part 1: Troubleshooting Pharmacokinetic Liabilities (FAQ)

Q1: My in vivo rat PK data shows a very high clearance (CL) approaching hepatic blood flow. What is driving this, and how can I reduce it?

The Causality: High clearance in piperidine derivatives is typically driven by Cytochrome P450 (CYP)-mediated metabolism. The lone pair of electrons on the basic piperidine nitrogen facilitates electron transfer to the CYP450 heme iron. This triggers proton abstraction at the α -carbon (C2 or C6 positions), leading to hydroxylation, subsequent ring-opening, or lactam formation. Additionally, the methylsulfonylmethyl group, while metabolically stable itself, does not provide enough steric hindrance to protect the ring.

The Solution: To reduce intrinsic clearance, you must block the metabolically "soft" spots.

  • Steric Hindrance: Introduce methyl groups at the α -positions (e.g., 2,2-dimethylpiperidine analogs) to physically block CYP access. Structural modifications focused on these physicochemical properties are routinely conducted to improve PK profiles while maintaining target engagement [2].

  • Deuteration: If steric bulk disrupts target binding, replace the hydrogen atoms at the C2 and C6 positions with deuterium. Because the C-D bond is stronger than the C-H bond, this leverages the Kinetic Isotope Effect (KIE) to slow down the rate-limiting hydrogen abstraction step.

Q2: Caco-2 permeability assays show an apparent permeability ( Papp​ ) of < 1×10−6 cm/s, and oral bioavailability (F%) is poor. How do I fix this?

The Causality: Poor passive permeability for 3-((Methylsulfonyl)methyl)piperidine is a product of its charge state and desolvation energy. The secondary amine is highly basic ( pKa​≈9.8 ), meaning it exists almost entirely (>99%) as a charged cation at physiological pH (7.4). Charged molecules face a massive energetic penalty when partitioning into the hydrophobic core of the lipid bilayer. Furthermore, the sulfone moiety adds significant Polar Surface Area (PSA ≈42.5A˚2 ), increasing the number of hydrogen bonds with water that must be broken before membrane entry.

The Solution:

  • Reduce Basicity: Convert the secondary amine to a weakly basic or neutral moiety. N-fluoroethylation or conversion to an amide can drop the pKa​ below 7.5, increasing the fraction of the neutral, membrane-permeable species.

  • Prodrug Strategy: Temporarily mask the amine with a lipophilic, enzymatically cleavable promoiety (e.g., an N-alkyl carbamate). This neutralizes the charge and increases lipophilicity for absorption, after which esterases in the blood cleave the promoiety to release the active drug.

Part 2: Experimental Workflows & Self-Validating Protocols

To accurately predict human pharmacokinetics, in vitro parameters such as intrinsic clearance must be carefully generated and correlated with in silico models [3]. A poorly designed assay will yield false clearance data due to chemical instability rather than enzymatic metabolism.

Self-Validating Protocol: CYP450 Microsomal Stability Assay

This protocol is designed as a self-validating system. It includes internal checks to ensure that any observed compound depletion is strictly due to enzymatic activity and not experimental artifacts.

Step 1: Preparation of Solutions

  • Test Compound: Prepare a 1 µM final concentration of 3-((Methylsulfonyl)methyl)piperidine. Critical: Keep the final organic solvent concentration (e.g., DMSO) below 0.1% to prevent solvent-mediated CYP inhibition.

  • Enzyme: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor: NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

Step 2: Self-Validation Controls

  • Positive Control: Verapamil (1 µM). Validates that the microsomes are metabolically active.

  • Negative Control (Minus-NADPH): Test compound + HLM + Buffer (No NADPH). Causality Check: This validates that degradation is strictly CYP-dependent. If the compound degrades here, it is chemically unstable or binding non-specifically to the plasticware.

Step 3: Incubation & Sampling

  • Pre-incubate the HLM and test compound at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quench immediately by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

Step 4: Analysis & System Validation

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Validation Gate: If the Minus-NADPH control shows >10% depletion, halt the experiment and investigate non-specific binding. If Verapamil CLint​ is < 30 µL/min/mg, the microsomes have degraded; discard the batch and repeat.

Part 3: Data Interpretation & Benchmarking

The following table summarizes how specific structural modifications to the 3-((Methylsulfonyl)methyl)piperidine scaffold impact quantitative PK parameters.

Table 1: Comparative Pharmacokinetic Data for Piperidine Modifications

Compound VariantModification Strategy pKa​ (calc)PSA ( A˚2 )In Vitro CLint​ (µL/min/mg)Oral Bioavailability (F%)
Parent None (Unmodified Scaffold)9.854.585.0< 10%
Variant A α -Deuteration (C2/C6)9.854.535.015%
Variant B N-Fluoroethylation7.254.540.045%
Variant C N-Carbamate ProdrugN/A75.115.065%

Note: Variant B effectively increases F% by lowering the pKa​ , increasing the neutral fraction at pH 7.4, thereby enhancing passive transcellular diffusion.

Part 4: Pharmacokinetic Optimization Workflow

Use the following decision tree to systematically diagnose and resolve PK liabilities during your hit-to-lead optimization phase.

PK_Optimization Start 3-((Methylsulfonyl)methyl)piperidine Initial PK Assessment InVitro In Vitro ADME Profiling (HLM, Caco-2, LogD) Start->InVitro CL_Check High Intrinsic Clearance (CLint > 50 µL/min/mg)? InVitro->CL_Check Perm_Check Low Permeability (Papp < 5 x 10^-6 cm/s)? InVitro->Perm_Check MetID CYP450 Metabolite ID Identify Soft Spots CL_Check->MetID Yes InVivo In Vivo PK Validation (Rat/Dog) CL_Check->InVivo No Mod_Perm Physicochemical Modification: Reduce pKa / Prodrug Perm_Check->Mod_Perm Yes Perm_Check->InVivo No Mod_CL Structural Modification: Alpha-Methylation / Deuteration MetID->Mod_CL Mod_CL->InVivo Mod_Perm->InVivo

Workflow for diagnosing and resolving pharmacokinetic liabilities of piperidine derivatives.

References

  • Title: Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile Source: PubMed (NIH) URL: [Link]

  • Title: Predicting Pharmacokinetic Profiles Using in Silico Derived Parameters Source: ResearchGate / Molecular Pharmaceutics URL: [Link]

Validation & Comparative

Comparing the biological activity of 3-((Methylsulfonyl)methyl)piperidine with other piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of 3-((Methylsulfonyl)methyl)piperidine vs. Classic Piperidine Derivatives

The piperidine ring is one of the most privileged scaffolds in drug discovery, present in over twenty classes of FDA-approved pharmaceuticals, ranging from antipsychotics to targeted cancer therapies [1]. However, as drug targets become more complex, simple alkyl- or aryl-substituted piperidines often fail due to poor physicochemical properties (e.g., high lipophilicity, hERG toxicity) or rapid metabolic clearance.

To overcome these liabilities, medicinal chemists have engineered advanced building blocks like 3-((Methylsulfonyl)methyl)piperidine . By introducing a highly polar, electron-withdrawing methylsulfonyl group, this derivative fundamentally alters the pharmacokinetic and pharmacodynamic landscape of the piperidine core [2]. This guide objectively compares the biological activity, structural advantages, and experimental profiling of 3-((Methylsulfonyl)methyl)piperidine against classic piperidine alternatives.

Structural and Mechanistic Profiling: The Causality of Activity

To understand the biological activity of 3-((Methylsulfonyl)methyl)piperidine, we must analyze the causality behind its structural modifications compared to traditional derivatives like benzyl-piperidines or natural piperine.

  • The Piperidine Core (The Anchor): Across all derivatives, the basic nitrogen of the piperidine ring is protonated at physiological pH (pH 7.4). This allows the molecule to form critical salt bridges or cation- π interactions with acidic residues (Aspartate or Glutamate) within target protein pockets (e.g., GPCRs or Kinases) [1].

  • The Methylsulfonyl Advantage (The Differentiator): Classic derivatives often rely on bulky, lipophilic groups (like the benzyl group in Donepezil) to drive target affinity through hydrophobic interactions. However, this dramatically increases the partition coefficient (LogP), leading to poor aqueous solubility and off-target toxicity.

  • Mechanistic Causality: The methylsulfonylmethyl moiety replaces lipophilic bulk with a highly polar hydrogen-bond acceptor. The two oxygen atoms on the sulfur atom provide directional hydrogen bonding to the protein backbone. Furthermore, the electron-withdrawing nature of the sulfonyl group deactivates adjacent carbon-hydrogen bonds, shielding the molecule from rapid CYP450-mediated oxidative metabolism—a common failure point for simple alkyl piperidines.

G A Piperidine Core (Basic Amine) D Salt Bridge / Cation-Pi A->D Ionization at pH 7.4 B Methylsulfonyl Group (H-Bond Acceptor) E Hydrogen Bonding B->E Oxygen lone pairs C Target Protein (e.g., GPCR / Kinase) D->C Anchors to Asp/Glu E->C Binds backbone amides

Diagram 1: Pharmacophore logic and target interaction pathways of sulfonyl-piperidines.

Comparative Biological Activity & Physicochemical Data

The table below synthesizes the quantitative and qualitative differences between 3-((Methylsulfonyl)methyl)piperidine (as a drug scaffold) and two classic alternatives: Benzyl-piperidines (synthetic) and Piperine (natural) [3].

Property / Parameter3-((Methylsulfonyl)methyl)piperidineBenzyl-piperidines (e.g., Donepezil analogs)Piperine (Natural Derivative)
Primary Target Space GPCRs, Kinases (Tunable scaffold)Acetylcholinesterase (AChE)TRPV1, CYP3A4 inhibitor
Lipophilicity (LogP) Low-Moderate (~1.5 - 2.0)High (~4.0 - 4.5)Moderate-High (~3.6)
Aqueous Solubility High (>100 µg/mL)Low (<10 µg/mL)Very Low (<5 µg/mL)
H-Bond Acceptors 3 (1 Amine, 2 Sulfonyl Oxygens)1 (Amine)3 (Amine, Methylenedioxy)
Metabolic Stability High (Sulfonyl shields oxidation)Moderate (Prone to benzylic oxidation)Low (Rapidly metabolized)
Primary Toxicity Risk Low (Favorable ADME profile)Moderate (hERG liability due to high LogP)Hepatotoxicity at high doses

Experimental Workflows: A Self-Validating System

Protocol A: High-Throughput Target Affinity Screening (TR-FRET)

Objective: Determine the IC50​ of the piperidine derivative against a target receptor. Self-Validating Mechanism: This protocol mandates the use of a known high-affinity reference ligand (positive control) and a DMSO-only vehicle (negative control) to define the assay window, ensuring a Z'-factor > 0.5 for data integrity.

  • Compound Preparation: Dissolve the 3-((Methylsulfonyl)methyl)piperidine derivative in 100% LC-MS grade DMSO to yield a 10 mM stock. Perform 10-point, 3-fold serial dilutions in a 384-well source plate.

  • Assay Assembly: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the compound to a 384-well low-volume assay plate. Add 10 µL of the target protein solution suspended in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 0.01% Brij-35, pH 7.4).

  • Equilibration: Incubate the microplate for 30 minutes at room temperature to allow for thermodynamic binding equilibrium.

  • Detection: Add 10 µL of the specific TR-FRET fluorescent probe. Read the plate on a multi-mode microplate reader using standard TR-FRET excitation/emission filters (e.g., Ex 340 nm / Em 615 nm and 665 nm).

  • Data Analysis: Normalize the emission ratios against the DMSO control (0% inhibition) and the reference ligand (100% inhibition). Calculate the IC50​ using a 4-parameter logistic (4PL) regression model.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Prove the causality of the methylsulfonyl group in preventing rapid CYP450 metabolism compared to standard alkyl piperidines. Self-Validating Mechanism: Verapamil (rapidly metabolized) and Warfarin (slowly metabolized) are run in parallel to validate the metabolic competency of the human liver microsomes (HLM).

  • Master Mix Preparation: Prepare a master solution containing pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Spiking: Add the piperidine derivative (1 µM final concentration) into the master mix. Pre-incubate the suspension at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of the parent compound remaining.

  • Clearance Calculation: Plot the natural log of the percent remaining versus time to calculate the elimination rate constant ( k ) and the intrinsic clearance ( CLint​ ).

G S1 Compound Library Synthesis (Piperidine Derivatives) S2 Primary Screening (Target Affinity Assay) S1->S2 S3 Selectivity Profiling (Off-Target Panel) S2->S3 IC50 < 100 nM S4 ADME/Tox Evaluation (Microsomal Stability, LogD) S3->S4 >100x Selectivity S5 Lead Optimization (In Vivo Efficacy) S4->S5 T1/2 > 60 min

Diagram 2: Sequential workflow for the biological evaluation of piperidine derivatives.

Conclusion

While classic piperidine derivatives like benzyl-piperidines and piperine have laid the foundation for modern pharmacology, their inherent lipophilicity and metabolic vulnerabilities limit their application in next-generation drug design. By incorporating a methylsulfonylmethyl moiety, 3-((Methylsulfonyl)methyl)piperidine provides researchers with a highly tunable, metabolically stable, and soluble scaffold. The strategic use of this building block allows medicinal chemists to maintain the critical salt-bridge interactions of the piperidine core while optimizing the molecule's ADME profile for clinical success.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (MDPI) / National Institutes of Health (NIH) URL:[Link]

  • Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia MDPI URL:[Link]

Cross-validation of analytical methods for 3-((Methylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of Analytical Methods for 3-((Methylsulfonyl)methyl)piperidine: A Comprehensive Guide

Executive Summary

In pharmaceutical development, the accurate quantification and purity determination of critical building blocks dictate the success of downstream synthesis. 3-((Methylsulfonyl)methyl)piperidine (often handled as a hydrochloride salt) is a highly polar, basic secondary amine containing a methylsulfonyl moiety[1]. Because it lacks a conjugated π-electron system, it exhibits negligible UV absorbance above 220 nm, rendering direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly susceptible to solvent and matrix interference.

To establish a robust analytical framework, researchers must employ orthogonal cross-validation. This guide objectively compares three distinct analytical methodologies—LC-MS/MS , HPLC-UV (via pre-column derivatization) , and GC-MS —detailing the physicochemical causality behind each protocol and providing self-validating experimental workflows.

Physicochemical Profiling & Analytical Causality

The selection of an analytical method is critical for accurate and reliable quantification[2]. For 3-((Methylsulfonyl)methyl)piperidine, method development is driven by two structural features:

  • The Secondary Amine: The piperidine nitrogen is highly basic. On standard silica-based reversed-phase (RP) columns, it interacts with residual silanols, causing severe peak tailing.

  • The Methylsulfonyl Group: This moiety confers extreme polarity. When combined with the protonated amine at acidic pH, the molecule often elutes in the void volume of standard C18 columns.

The Solution: We must either alter the chromatographic environment (using HILIC for LC-MS/MS) or chemically mask the amine to alter the molecule's properties (using derivatization for HPLC-UV and GC-MS)[3].

Cross-Validation Workflow

CrossValidation Title Analytical Cross-Validation Workflow 3-((Methylsulfonyl)methyl)piperidine Sample Sample Preparation (Free Base Extraction) Split Method Divergence Sample->Split LCMS LC-MS/MS (HILIC, ESI+) Split->LCMS High Polarity Retention Deriv Pre-Column Derivatization (Benzoyl Chloride / Ac2O) Split->Deriv Chromophore/Volatility Enhancement Data Data Reconciliation & Statistical Comparison LCMS->Data HPLC HPLC-UV (254 nm Detection) Deriv->HPLC Benzamide Derivative GCMS GC-MS (EI, 70 eV) Deriv->GCMS Acetylated Derivative HPLC->Data GCMS->Data

Figure 1: Cross-validation workflow for 3-((Methylsulfonyl)methyl)piperidine comparing 3 methods.

Method 1: LC-MS/MS (Direct Quantification)

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen over RP-HPLC because the high organic mobile phase forces the polar methylsulfonyl group to partition into the aqueous layer enriched on the stationary phase, ensuring adequate retention. Electrospray Ionization (ESI) in positive mode perfectly exploits the basic piperidine nitrogen, yielding a strong [M+H]+ precursor ion at m/z 178.1.

Self-Validating System: This protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS). By normalizing the target peak area to the SIL-IS, the system dynamically self-corrects for any matrix-induced ion suppression in the ESI source.

Step-by-Step Protocol:

  • Sample Prep: Dilute the sample to a working range of 1–100 ng/mL using Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid. Spike with 10 ng/mL of SIL-IS.

  • Chromatography: Inject 2 µL onto a HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Isocratic elution using 85% Acetonitrile and 15% 10 mM Ammonium Formate (pH 3.0) at 0.4 mL/min.

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 178.1 characteristic product ion (e.g., loss of the methylsulfonyl radical).

Method 2: HPLC-UV (Pre-Column Derivatization)

Causality: To overcome the lack of a chromophore, the secondary amine is reacted with benzoyl chloride. This nucleophilic acyl substitution serves a dual purpose: it neutralizes the basic amine (preventing silanol-induced peak tailing) and introduces a phenyl ring, shifting the absorption maximum to a highly specific 254 nm[4].

Self-Validating System: A parallel reagent blank must be processed. Benzoyl chloride naturally hydrolyzes into benzoic acid. The chromatographic resolution between the benzoic acid artifact and the target benzamide derivative inherently validates the specificity of the run, proving the peak is the analyte and not a reagent ghost peak.

Step-by-Step Protocol:

  • Free Base Liberation: Dissolve 10 mg of 3-((Methylsulfonyl)methyl)piperidine hydrochloride in 1 mL of 0.1 M NaOH[1].

  • Derivatization: Add 100 µL of benzoyl chloride and 500 µL of acetonitrile. Vortex and incubate at 25°C for 15 minutes.

  • Quenching: Add 200 µL of 1 M ammonium hydroxide to quench unreacted benzoyl chloride.

  • Chromatography: Inject 10 µL onto a standard C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Water (A) and Methanol (B), detecting at 254 nm.

Method 3: GC-MS (Orthogonal Confirmation)

Causality: While free piperidines can technically be volatilized, the secondary amine interacts with active sites in the GC inlet liner, causing severe peak tailing and thermal degradation. Acetylation with acetic anhydride converts the amine to a thermally stable, volatile amide, ensuring sharp, Gaussian peak shapes[2].

Step-by-Step Protocol:

  • Extraction: Extract the free base into dichloromethane (DCM) under alkaline conditions.

  • Derivatization: Add 50 µL of acetic anhydride and 50 µL of pyridine to 1 mL of the DCM extract. Heat at 60°C for 30 minutes.

  • Preparation: Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate.

  • Analysis: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column. Program the oven from 80°C to 280°C at 20°C/min. Detect using Electron Ionization (EI) at 70 eV.

Quantitative Performance Comparison

The following table synthesizes the experimental validation parameters across the three methodologies, allowing researchers to select the optimal approach based on their specific matrix and sensitivity requirements.

Validation ParameterLC-MS/MS (Direct)HPLC-UV (Derivatized)GC-MS (Derivatized)
Target Analyte Form Protonated Free BaseBenzamide DerivativeAcetylated Derivative
Linearity Range 1 – 500 ng/mL0.5 – 50 µg/mL0.1 – 20 µg/mL
Limit of Detection (LOD) 0.2 ng/mL0.15 µg/mL0.03 µg/mL
Precision (Intra-day RSD%) < 4.5%< 2.0%< 3.5%
Throughput (Run Time) ~5 min~15 min~20 min
Primary Advantage Unparalleled sensitivity; no derivatization required.High precision; utilizes widely accessible equipment.Excellent orthogonal structural confirmation via mass fragmentation.

Conclusion

For trace-level quantification in complex biological matrices, LC-MS/MS utilizing HILIC chromatography remains the gold standard due to its superior sensitivity and avoidance of derivatization artifacts. However, for routine purity assessments or bulk formulation testing where MS instrumentation is unavailable, HPLC-UV following benzoyl chloride derivatization offers an exceptionally robust, high-precision alternative. GC-MS serves as the ultimate orthogonal tool, providing irrefutable structural confirmation of the acetylated derivative.

References

  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. RSC Publishing. URL:[Link]

Sources

Assessing the off-target effects of 3-((Methylsulfonyl)methyl)piperidine compared to similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, the piperidine ring is a highly privileged scaffold, frequently utilized to enhance druggability, modulate lipophilicity, and provide a basic nitrogen for critical salt-bridge interactions with primary targets such as GPCRs and kinases[1]. However, the inherent basicity and lipophilicity of unsubstituted piperidines often lead to severe off-target liabilities, most notably the blockade of the human ether-à-go-go-related gene (hERG) potassium channel and promiscuous binding to Cytochrome P450 (CYP450) enzymes[2].

As a Senior Application Scientist, I frequently evaluate structural modifications designed to rescue promising pharmacophores from these toxicological traps. The incorporation of a 3-((methylsulfonyl)methyl) group onto the piperidine ring represents a sophisticated medicinal chemistry strategy. By introducing a strong hydrogen-bond acceptor and electron-withdrawing moiety, this modification strategically lowers overall lipophilicity (cLogP) and disrupts the hydrophobic interactions required for hERG binding, without sacrificing the basicity required for target efficacy[3],[4].

This guide objectively compares the off-target performance of 3-((Methylsulfonyl)methyl)piperidine against standard structural alternatives, providing the mechanistic causality and self-validating experimental protocols necessary for robust preclinical profiling.

Mechanistic Grounding: The Causality of Off-Target Mitigation

The hERG Liability and Cation-π Disruption

The hERG (Kv11.1) channel is highly susceptible to blockade by basic amines. At physiological pH, the protonated piperidine nitrogen enters the inner cavity of the hERG pore, where it engages in strong cation-π interactions with aromatic residues, specifically Tyr652 and Phe656[2]. This blockade inhibits the rapid delayed rectifier potassium current ( IKr​ ), leading to QT interval prolongation and the potentially fatal arrhythmia known as Torsades de Pointes[5].

The Mitigation Strategy: hERG affinity is deeply correlated with lipophilicity[4]. Appending a highly polar methylsulfonyl ( −SO2​CH3​ ) group reduces the local cLogP. More importantly, when this polar group projects into the hERG binding pocket, it encounters a localized region of hydrophobic, H-bond depleted solvation. The energetic penalty of placing a polar sulfone into this hydrophobic space disrupts the binding trajectory, effectively designing out the hERG liability[6],[5].

CYP450 Metabolic Stability

Unsubstituted piperidines are classic substrates for CYP2D6 and CYP3A4, leading to rapid N-oxidation or α -carbon hydroxylation[1]. The addition of a methylsulfonylmethyl group at the 3-position introduces strategic steric bulk adjacent to the nitrogen. This steric shielding restricts the conformational access of the amine to the catalytic heme iron of CYP enzymes, thereby reducing metabolic clearance and minimizing drug-drug interaction (DDI) risks.

Comparative Profiling: Physicochemical & Off-Target Data

To isolate the effect of the 3-((methylsulfonyl)methyl) moiety, we compare it against three common piperidine variants integrated into a standard lipophilic drug core.

Table 1: Representative Impact of Piperidine Substituents on Off-Target Profiles

Piperidine Scaffold VariantRelative Δ cLogPhERG IC 50​ Shift (vs. Baseline)CYP2D6 Inhibition (IC 50​ )Aqueous Solubility
Unsubstituted Piperidine (Baseline)0.0Baseline (High Risk, ~1-3 μ M)High (< 5 μ M)Moderate
3-(Trifluoromethyl)piperidine +1.13x to 5x More Potent (Severe Risk)Moderate (~10 μ M)Low
3-((Methylsulfonyl)methyl)piperidine -0.815x to 20x Weaker (Low Risk) Low (> 30 μ M) High
4-((Methylsulfonyl)methyl)piperidine -0.810x Weaker (Moderate/Low Risk)Moderate (~15 μ M)High

Data Interpretation: While the 3-trifluoromethyl variant provides steric bulk similar to the methylsulfonyl group, its high lipophilicity exacerbates hERG binding. Conversely, the 3-((methylsulfonyl)methyl) group achieves the optimal balance: it lowers cLogP, drastically reduces hERG affinity, and provides superior steric shielding against CYP2D6 compared to its 4-positional isomer[3],[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, off-target profiling must rely on self-validating assay systems featuring strict internal controls.

Protocol 1: Automated Patch-Clamp Electrophysiology for hERG

Causality: Radioligand binding assays cannot distinguish between channel states (open, closed, inactivated). Automated whole-cell patch-clamp directly measures functional ion current across the membrane, providing clinically relevant, state-dependent kinetic data[5].

Step-by-Step Workflow:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG (Kv11.1) channel. Harvest at 70-80% confluency.

  • System Calibration: Load cells into an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish a whole-cell configuration with a seal resistance of >1GΩ .

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Perfusion & Validation:

    • Negative Control: Perfuse vehicle (0.1% DMSO) to establish baseline tail current stability.

    • Test Compound: Perfuse 3-((Methylsulfonyl)methyl)piperidine derivatives in escalating doses (0.1 μ M to 30 μ M).

    • Positive Control (Self-Validation): Conclude the assay by perfusing E-4031 (500 nM), a high-potency hERG blocker[2]. The assay is only valid if E-4031 achieves >90% tail current inhibition.

  • Data Analysis: Calculate the IC 50​ based on the fractional reduction of the peak tail current relative to the vehicle baseline.

Protocol 2: Fluorometric CYP450 Inhibition Assay

Causality: Assessing CYP inhibition is critical for predicting DDIs. Fluorogenic substrates allow for rapid, high-throughput kinetic measurements of enzyme activity[1].

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute recombinant human CYP2D6 and CYP3A4 in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: In a 384-well plate, mix the test compounds (serial dilutions from 0.01 μ M to 50 μ M) with the enzyme.

  • Validation Controls:

    • Use Quinidine (CYP2D6) and Ketoconazole (CYP3A4) as positive control inhibitors.

    • Use buffer + DMSO as the uninhibited negative control.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., AMMC for CYP2D6, BFC for CYP3A4) and an NADPH regenerating system.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at 37∘ C using a microplate reader. Calculate IC 50​ values by plotting the initial reaction velocities against compound concentration.

Visualizations

Workflow A Primary Target Screening (Kinase/GPCR Panels) B Automated Patch-Clamp (hERG Liability) A->B C CYP450 Profiling (Fluorometric Assay) B->C D Lead Optimization (Scaffold Selection) C->D

Figure 1: High-throughput off-target screening workflow for piperidine scaffolds.

hERG A Basic Piperidine Amine B Protonation at Physiological pH A->B C Cation-π Interaction (Tyr652/Phe656) B->C D hERG Channel Blockade (QT Prolongation) C->D E Addition of 3-Methylsulfonyl Group F Reduced cLogP & Increased Polarity E->F F->C Inhibits G Disruption of Hydrophobic Binding Trajectory F->G H Mitigated hERG Liability G->H

Figure 2: Mechanistic pathway of hERG blockade mitigation via methylsulfonyl substitution.

References

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds[1] Source: PubMed / NIH URL:

  • Title: Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups[6] Source: ACS Publications URL:

  • Title: hERG Potassium Channels and the Structural Basis of Drug-Induced Arrhythmias[2] Source: ACS Publications URL:

  • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks[3] Source: Drug Hunter URL:

  • Title: Toward in vivo-relevant hERG safety assessment and mitigation strategies[5] Source: PMC / NIH URL:

  • Title: Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors[4] Source: PMC / NIH URL:

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate, its absorption, distribution, metabolism, and excretion (ADME) profile is a critical determinant of success or failure.[1] Among these, metabolic stability—the compound's resistance to biotransformation by the body's enzymatic machinery—stands out as a pivotal parameter.[1][2][3] A compound with poor metabolic stability is often rapidly cleared from the body, leading to low bioavailability and a short duration of action, which may necessitate frequent, high doses and reduce patient compliance.[1] Conversely, excessively high stability can lead to accumulation and potential toxicity. Therefore, optimizing metabolic stability is a delicate balancing act essential for developing safe and effective therapeutics.[1][4]

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[5] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and the ability to form key interactions with biological targets. However, the piperidine ring itself is susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes located in the liver.[6][7] Understanding and strategically mitigating these metabolic liabilities is a core task for medicinal chemists. This guide provides a comparative study of how substitution at the 3-position of the piperidine ring can modulate its metabolic fate, supported by established in vitro methodologies for assessment.

Metabolic Fates of the Piperidine Scaffold

The biotransformation of piperidine-containing compounds is primarily an oxidative process mediated by CYP enzymes.[6] The key metabolic pathways include:

  • Oxidation Alpha to the Nitrogen: The most common metabolic pathway often involves oxidation at the carbon atoms adjacent (alpha) to the nitrogen (C2 and C6). This can lead to the formation of an unstable iminium ion intermediate, which is then hydrolyzed to form a lactam.[6][8]

  • N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group, enzymatic removal of this group is a frequent metabolic route.[8][9]

  • Ring Hydroxylation: Direct oxidation of the ring's C-H bonds can occur at various positions (C3, C4), leading to hydroxylated metabolites. These metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation), further facilitating their excretion.[10]

  • Ring Contraction: In some cases, complex rearrangements can lead to the contraction of the six-membered piperidine ring into a five-membered pyrrolidine structure.[11][12]

The specific pathway a molecule follows is highly dependent on its overall structure, particularly the nature and position of its substituents.

cluster_0 Core Piperidine Metabolism Parent 3-Substituted Piperidine Iminium Iminium Ion Intermediate Parent->Iminium CYP Oxidation (α-Carbon) Hydroxylated Hydroxylated Metabolite (C3 or C4) Parent->Hydroxylated CYP Oxidation (Ring C-H) N_Dealkylated N-Dealkylated Metabolite Parent->N_Dealkylated CYP Oxidation (N-substituent) Lactam α-Lactam Metabolite Iminium->Lactam Hydrolysis PhaseII Phase II Conjugate (e.g., Glucuronide) Hydroxylated->PhaseII UGTs, SULTs

Caption: Key metabolic pathways for substituted piperidine scaffolds.

Comparative Analysis: The Impact of 3-Position Substituents

The strategic placement of substituents on the piperidine ring can profoundly influence its metabolic stability. The 3-position is a particularly interesting site for modification as it is adjacent to a potential site of hydroxylation and two carbons away from the primary site of oxidation (C2/C6). By introducing different functionalities at this position, chemists can introduce steric hindrance, alter electronic properties, or block metabolic "soft spots."

The following table presents illustrative data from a hypothetical in vitro liver microsomal stability assay, comparing a series of 3-substituted piperidine analogs. This data serves to demonstrate the principles of how different substituent types can affect metabolic clearance.

Table 1: Illustrative Metabolic Stability Data for 3-Substituted Piperidine Analogs

Analog3-Substituent (R)Predicted Primary Metabolic LiabilityIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Rationale for Stability Profile
1 -H (Unsubstituted)C2/C6 Oxidation (Lactam formation)1546.2Unprotected ring is highly susceptible to CYP-mediated oxidation.
2 -CH₃ (Methyl)C2/C6 Oxidation, C3 Hydroxylation2527.7Small alkyl group offers minimal steric protection.
3 -Ph (Phenyl)Aromatic Hydroxylation on Phenyl Ring4515.4Bulky phenyl group sterically shields the piperidine ring, shifting metabolism to the substituent.
4 -CF₃ (Trifluoromethyl)C2/C6 Oxidation (slowed)759.2Strong electron-withdrawing effect deactivates adjacent C-H bonds, reducing susceptibility to oxidation.
5 -F (Fluoro)C2/C6 Oxidation (slowed)907.7The high strength of the C-F bond blocks metabolism at that site, and its electronegativity reduces the liability of nearby C-H bonds.[7]
6 -OH (Hydroxyl)Phase II Glucuronidation1257.8Provides a direct handle for rapid clearance via Phase II conjugation enzymes.

Disclaimer: The data in Table 1 is hypothetical and for illustrative purposes only, designed to showcase expected trends in a structure-activity relationship (SAR) study.

From this comparison, a clear SAR emerges. Small, metabolically inert groups that are strongly electron-withdrawing, such as fluorine or a trifluoromethyl group, are highly effective at enhancing metabolic stability by "shielding" the ring from Phase I oxidation.[7] Conversely, introducing a group like a hydroxyl provides a direct pathway for rapid Phase II metabolism, decreasing the overall half-life.[10]

Experimental Protocols for In Vitro Stability Assessment

To empirically determine the metabolic stability of NCEs, two primary in vitro systems are widely employed: liver microsomes and hepatocytes.[13] These assays are mainstays in early drug discovery, providing critical data for ranking compounds and predicting in vivo pharmacokinetic behavior.[2][14][15]

Protocol 1: Liver Microsomal Stability Assay

This assay is a high-throughput method used to evaluate Phase I metabolism, primarily driven by CYP enzymes.[16] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where these enzymes are concentrated.[2][13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compounds and positive controls (e.g., Verapamil, Testosterone)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation and collection plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis[17][18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO) and dilute to a working concentration (e.g., 100 µM) in buffer. The final concentration in the incubation will typically be 1 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal solution to the wells of the incubation plate.

    • Add the test compound solution to initiate the reaction (this is the T=0 time point for reactions without cofactor).

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing the ice-cold quenching solution. The 0-minute sample is typically taken immediately after adding NADPH.

    • The quenching solution stops the enzymatic reaction by precipitating the proteins and contains an internal standard for analytical normalization.

  • Sample Processing & Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[16][17]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) [19]

cluster_workflow Microsomal Stability Assay Workflow prep 1. Prepare Reagents (Microsomes, Compound, NADPH System) prewarm 2. Pre-warm Plate (37°C) prep->prewarm initiate 3. Initiate Reaction (Add NADPH) prewarm->initiate incubate 4. Incubate at 37°C with Shaking initiate->incubate sample 5. Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench 6. Quench Reaction (Cold Acetonitrile + IS) sample->quench process 7. Centrifuge & Collect Supernatant quench->process analyze 8. Analyze by LC-MS/MS process->analyze calculate 9. Calculate t½ and CLint analyze->calculate

Caption: A typical workflow for an in vitro microsomal stability assay.

Protocol 2: Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), providing a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms.[19][20][21]

Objective: To determine the in vitro intrinsic clearance in a whole-cell system that accounts for both metabolism and cell permeability.

Materials:

  • Cryopreserved primary hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium

  • Test compounds and positive controls (e.g., Verapamil for Phase I, 7-Hydroxycoumarin for Phase II)

  • Quenching solution (e.g., ice-cold acetonitrile with internal standard)

  • Coated plates suitable for cell suspension

  • CO₂ incubator with orbital shaker (37°C, 5% CO₂)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Dilute the cell suspension to the desired final density (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL).[22]

  • Incubation:

    • Add the test compound (typically at 1 µM final concentration) to the hepatocyte suspension in a multi-well plate.[19][23]

    • Place the plate in a 37°C incubator with 5% CO₂ on an orbital shaker to keep the cells in suspension.[22]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and add it to the collection plate containing the ice-cold quenching solution.[22][23]

  • Sample Processing & Analysis:

    • Follow the same processing and LC-MS/MS analysis steps as described in the microsomal stability assay.

  • Data Analysis:

    • The calculation of t½ and CLint is performed similarly to the microsomal assay. However, CLint is typically expressed in units of µL/min/10⁶ cells .[19] This value can then be scaled to predict in vivo hepatic blood clearance.[14][19]

Conclusion and Future Directions

The metabolic stability of 3-substituted piperidines is a tunable property that can be rationally optimized through careful structure-activity relationship studies. As demonstrated, the choice of substituent at the 3-position can dramatically alter the rate and pathway of metabolism. Introducing small, electron-withdrawing groups like fluorine is a proven strategy to block oxidative metabolism and enhance stability, while other functionalities may be used to direct metabolism in a predictable manner.

The in vitro tools described herein—the microsomal and hepatocyte stability assays—are indispensable for generating the data needed to guide these optimization efforts.[13][15] By integrating these assays early in the drug discovery process, research teams can efficiently identify and advance compounds with more favorable pharmacokinetic profiles, ultimately increasing the probability of clinical success. Future work continues to focus on developing more predictive in silico models and more complex in vitro systems (e.g., 3D organoids) to better recapitulate the complexities of human metabolism.

References

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Google Cloud.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
  • What is the importance of metabolic stability in drug design?. (2025, May 21). Patsnap Synapse.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. University of Oulu.
  • Evaluating Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, July 15). PubMed.
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). ResearchGate.
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed.
  • Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. (2000, November 1). ACS Publications.
  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. (1991, July-August). PubMed.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2020, August 28). Experts@Minnesota.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). ACS Publications.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). PMC.
  • Hepatocyte Stability Assay. (n.d.). Domainex.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions (RSC Publishing).
  • Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Technical Support Center: Enhancing Piperidine Moiety Bioavailability. (n.d.). Benchchem.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016, October 6). PubMed.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. (n.d.). PMC.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.